Cc-115
Description
DNA-PK/TOR Kinase Inhibitor this compound is a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR), with potential antineoplastic activity. This compound binds to and inhibits the activity of DNA-PK and both raptor-mTOR (TOR complex 1 or TORC1) and rictor-mTOR (TOR complex 2 or TORC2), which may lead to a reduction in cellular proliferation of cancer cells expressing DNA-PK and TOR. DNA-PK, a serine/threonine kinase and a member of the PI3K-related kinase subfamily of protein kinases, is activated upon DNA damage and plays a key role in repairing double-stranded DNA breaks via the DNA nonhomologous end joining (NHEJ) pathway; mTOR, a serine/threonine kinase that is upregulated in a variety of tumors, plays an important role downstream in the PI3K/Akt/mTOR signaling pathway.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 6 investigational indications.
an mTOR kinase inhibitor; structure in first source
Properties
IUPAC Name |
5-ethyl-3-[2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridin-3-yl]-7,8-dihydropyrazino[2,3-b]pyrazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c1-3-24-13(25)7-18-15-16(24)22-12(6-17-15)10-4-5-11(21-9(10)2)14-19-8-20-23-14/h4-6,8H,3,7H2,1-2H3,(H,17,18)(H,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYLVKUGJMYTFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CNC2=NC=C(N=C21)C3=C(N=C(C=C3)C4=NC=NN4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228013-15-7 | |
| Record name | CC-115 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228013157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CC-115 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12740 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CC-115 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FII75TFH5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
CC-115: A Technical Guide to a Dual mTOR and DNA-PK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-115 is a potent and selective small molecule inhibitor that uniquely targets two critical nodes in cancer cell signaling and survival: the mammalian target of rapamycin (mTOR) kinase and the DNA-dependent protein kinase (DNA-PK).[1][2] By dually inhibiting these pathways, this compound presents a compelling therapeutic strategy to concurrently disrupt tumor growth, proliferation, and mechanisms of DNA damage repair. This technical guide provides a comprehensive overview of this compound, consolidating key preclinical data, outlining detailed experimental methodologies, and visualizing its mechanisms of action.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase domains of both mTOR and DNA-PK.[1] Its inhibitory action on mTOR disrupts both mTORC1 and mTORC2 complexes, leading to the downregulation of protein synthesis, cell growth, and proliferation.[3] Simultaneously, its inhibition of DNA-PK's catalytic subunit (DNA-PKcs) blocks the non-homologous end joining (NHEJ) pathway, a critical mechanism for the repair of DNA double-strand breaks (DSBs).[1] This dual action not only provides direct anti-tumor effects but also has the potential to sensitize cancer cells to DNA-damaging agents.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound across various preclinical models.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Selectivity vs. Other PIKKs | Reference |
| DNA-PK | 13 - 15 | ~40 to >1000-fold | [2][3] |
| mTOR | 21 | ~40 to >1000-fold | [2][3] |
| PI3K-alpha | 850 | Lower | [1][3] |
| ATM | >30,000 | High | [1][3] |
| ATR | >30,000 (50% inhibition at 30 µM) | High | [1][3] |
Table 2: In Vitro Cellular Proliferation (GI50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| PC-3 | Prostate Cancer | 0.138 | [3] |
| Hematological Cancers (Panel) | Leukemia/Lymphoma | 0.015 - 1.77 | [1] |
| Breast Cancers (Panel) | Breast Cancer | 0.015 - 1.77 | [1] |
| Hepatocellular Carcinomas (Panel) | Liver Cancer | 0.015 - 1.77 | [1] |
| Head and Neck Cancers (Panel) | Head and Neck Cancer | 0.015 - 1.77 | [1] |
| Non-Small Cell Lung Cancers (Panel) | Lung Cancer | 0.015 - 1.77 | [1] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing Schedule | Tumor Volume Reduction | Reference |
| Various Solid Tumors | 0.25 mg/kg bid | 46% | [3][4] |
| Various Solid Tumors | 0.5 mg/kg bid | 57% | [3][4] |
| Various Solid Tumors | 1 mg/kg bid | 66% | [3][4] |
| Various Solid Tumors | 1 mg/kg qd | 57% | [3][4] |
| 786-O (Renal Cell Carcinoma) | 2 mg/kg daily | Significant Inhibition | [5][6] |
| 786-O (Renal Cell Carcinoma) | 5 mg/kg daily | Significant Inhibition | [5][6] |
Signaling Pathways and Experimental Workflows
To visually elucidate the mechanisms and experimental approaches related to this compound, the following diagrams are provided.
Figure 1: mTOR Signaling Pathway Inhibition by this compound.
Figure 2: DNA-PK (NHEJ) Pathway Inhibition by this compound.
Figure 3: Preclinical Evaluation Workflow for this compound.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used in the preclinical evaluation of this compound, based on standard methodologies cited in the literature.
In Vitro Kinase Assay
-
Objective: To determine the IC50 of this compound against purified DNA-PK and mTOR kinases.
-
Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
-
Materials:
-
Purified, active DNA-PK and mTOR kinase enzymes.
-
Specific peptide or protein substrates for each kinase.
-
³²P-ATP or a fluorescence-based ATP analog.
-
This compound serially diluted in DMSO.
-
Kinase reaction buffer.
-
Phosphocellulose paper or microplate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the appropriate reaction buffer.
-
Add serial dilutions of this compound to the reaction mixture.
-
Initiate the kinase reaction by adding ATP (radiolabeled or analog).
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ³²P-ATP, and measuring the remaining radioactivity. For fluorescence-based assays, the signal is read on a microplate reader.
-
Plot the percentage of kinase inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Cell Viability/Proliferation Assay (e.g., CCK-8 or MTT)
-
Objective: To determine the GI50 of this compound on various cancer cell lines.
-
Principle: These colorimetric assays measure the metabolic activity of viable cells. Reductase enzymes in viable cells convert a tetrazolium salt (WST-8 in CCK-8, or MTT) into a colored formazan product, the absorbance of which is proportional to the number of living cells.
-
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
This compound serially diluted in culture medium.
-
CCK-8 or MTT reagent.
-
Solubilization solution (for MTT assay).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add the CCK-8 or MTT reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value.
-
Western Blotting
-
Objective: To assess the inhibition of mTOR and DNA-PK signaling pathways in cells treated with this compound.
-
Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
-
Materials:
-
Cancer cells treated with this compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and buffer.
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-S6, anti-phospho-AKT (S473), anti-phospho-DNA-PKcs (S2056), and their total protein counterparts).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with this compound, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Human cancer cell line for implantation.
-
This compound formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the mice according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.
-
Monitor the body weight and general health of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Conclusion
This compound represents a novel and promising therapeutic agent that leverages the dual inhibition of mTOR and DNA-PK to exert potent anti-cancer activity. The data presented in this guide highlight its efficacy in preclinical models and provide a framework for its continued investigation. The detailed experimental protocols offer a practical resource for researchers aiming to further explore the therapeutic potential of this compound and similar dual-targeting inhibitors in oncology.
References
- 1. This compound, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Dual inhibition of DNA-PKcs and mTOR by this compound potently inhibits human renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide to CC-115: A Dual Inhibitor of mTOR and DNA-PK
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-115 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1][2] Its unique mechanism of targeting two critical cellular pathways involved in cancer cell growth, proliferation, and DNA damage repair has positioned it as a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical data related to this compound.
Chemical Structure and Properties
This compound is a triazole-containing compound with the chemical formula C16H16N8O and a molecular weight of 336.35 g/mol .
| Property | Value |
| Chemical Formula | C16H16N8O |
| Molecular Weight | 336.35 g/mol |
| CAS Number | 1228013-15-7 |
| Appearance | Solid |
Mechanism of Action
This compound exerts its anti-cancer effects through the dual inhibition of mTOR kinase and DNA-PK.
mTOR Inhibition
mTOR is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, and survival. This compound is an ATP-competitive inhibitor of mTOR kinase, effectively blocking the activity of both mTORC1 and mTORC2.[2][3]
-
Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, 4E-binding protein 1 (4E-BP1) and S6 kinase 1 (S6K1). This results in the inhibition of protein synthesis and a reduction in cell growth and proliferation.
-
Inhibition of mTORC2 prevents the phosphorylation and full activation of Akt at serine 473 (S473), a key kinase in the PI3K/Akt signaling pathway that promotes cell survival.
DNA-PK Inhibition
DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). This compound inhibits the autophosphorylation of the catalytic subunit of DNA-PK (DNA-PKcs) at the S2056 site, which is essential for its kinase activity.[2] This blockade of DNA-PK function leads to a deficient NHEJ pathway, resulting in the accumulation of DNA damage and subsequent apoptosis in cancer cells.[2]
Signaling Pathway Overview
The following diagram illustrates the points of inhibition of this compound within the PI3K/mTOR and DNA-PK signaling pathways.
Quantitative Data Summary
In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (nM) |
| DNA-PK | 13 |
| mTOR | 21 |
| PI3K-alpha | 850 |
| ATM | >30,000 |
| ATR | >30,000 |
| Source:[2] |
In Vitro Cellular Activity
| Cell Line | Cancer Type | GI50 (µM) |
| Various | Hematological, Breast, Hepatocellular, Head and Neck, Non-small cell lung | 0.015 - 1.77 |
| Source:[2] |
Pharmacokinetic Parameters
| Species | Oral Bioavailability (%) | Terminal Half-life (hr) |
| Mouse | 53 | - |
| Rat | 76 | - |
| Dog | ~100 | - |
| Human | - | 4 - 8 |
| Source:[1][4] |
Clinical Efficacy (Phase I)
| Cancer Type | Response |
| Endometrial Carcinoma | 1 Complete Response (>3 years) |
| Melanoma | 1 Partial Response |
| Castration-Resistant Prostate Cancer (CRPC) | 64% Stable Disease |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 53% Stable Disease |
| Glioblastoma Multiforme (GBM) | 21% Non-progression |
| Ewing's Sarcoma (ES) | 22% Stable Disease |
| Chronic Lymphocytic Leukemia (CLL) | 1 Partial Response, 3 Partial Responses with lymphocytosis |
| Source:[4] |
Experimental Protocols
Cell Proliferation Assay (CCK-8)
This protocol describes a general method for assessing the effect of this compound on cancer cell proliferation using the Cell Counting Kit-8 (CCK-8).
Methodology:
-
Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
The plates are incubated for a defined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, CCK-8 reagent is added to each well according to the manufacturer's instructions.
-
The plates are incubated for an additional 1-4 hours until a color change is observed.
-
The absorbance at 450 nm is measured using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control, and the half-maximal growth inhibitory concentration (GI50) is determined.
Western Blot Analysis
This protocol outlines the general steps for detecting the phosphorylation status of key proteins in the mTOR and DNA-PK pathways following this compound treatment.
Methodology:
-
Cell Lysis: Cancer cells are treated with this compound at various concentrations and for different time points. After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-S6, phospho-Akt S473, phospho-DNA-PKcs S2056, and their total protein counterparts) overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Logical Relationship of Dual Inhibition
The dual inhibition of mTOR and DNA-PK by this compound creates a synergistic anti-tumor effect. By simultaneously blocking pathways responsible for cell growth and DNA repair, this compound can be effective in a broad range of cancers and may overcome resistance mechanisms associated with single-agent therapies.
Conclusion
This compound is a novel dual inhibitor of mTOR and DNA-PK with a well-defined mechanism of action and promising preclinical and early clinical activity across a range of solid and hematologic malignancies. Its ability to concurrently disrupt key pathways in cell proliferation and DNA damage repair underscores its potential as a valuable therapeutic agent in oncology. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in various cancer types.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-In-Human Phase I Study Of A Dual mTOR Kinase And DNA-PK Inhibitor (this compound) In Advanced Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
The Dual Inhibitor CC-115: A Technical Guide to its Interplay with the PI3K/Akt/mTOR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
CC-115 is a potent, orally bioavailable small molecule inhibitor that has garnered significant interest in oncology research due to its unique dual-inhibitory mechanism. It selectively targets two critical nodes in cancer cell proliferation and survival: the mammalian target of rapamycin (mTOR) kinase and the DNA-dependent protein kinase (DNA-PK). The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on the PI3K/Akt/mTOR signaling pathway, and a summary of its preclinical and clinical activity. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and development.
Introduction: The PI3K/Akt/mTOR Pathway and DNA-PK in Cancer
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway, often through mutations in key components like PIK3CA, is a common event in many human cancers, leading to uncontrolled cell growth and resistance to apoptosis.[4]
mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2. mTORC1, when activated, phosphorylates downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1) to promote protein synthesis and cell growth. mTORC2 is a key activator of Akt, phosphorylating it at the Ser473 residue, which is essential for its full activation.[5]
Concurrently, DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the DNA damage response (DDR) pathway.[6] It plays a central role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[7][8] Cancer cells, with their high replicative rate and often defective DNA repair mechanisms, are heavily reliant on pathways like NHEJ for survival, making DNA-PK an attractive therapeutic target.[7]
This compound: A Dual Inhibitor of mTOR and DNA-PK
This compound is a selective, dual inhibitor of mTOR kinase and DNA-PK.[7] Its chemical formula is C16H16N8O with a molecular weight of 336.35 g/mol .[9][10] By targeting both mTORC1/2 and DNA-PK, this compound presents a multi-pronged attack on cancer cells, simultaneously inhibiting proliferative signaling and compromising their ability to repair DNA damage.[11]
Mechanism of Action
This compound binds to the kinase domain of both mTOR and DNA-PK, inhibiting their catalytic activity.[11] The inhibition of mTORC1 and mTORC2 by this compound leads to a reduction in the phosphorylation of their respective downstream targets.[5] Specifically, this compound treatment results in decreased phosphorylation of S6, a substrate of S6K, and reduced phosphorylation of Akt at Ser473.[7]
The inhibition of DNA-PK by this compound impairs the NHEJ pathway.[7] Mechanistically, this compound prevents the dissociation of DNA-PKcs, X-ray repair cross-complementing protein 4 (XRCC4), and DNA ligase IV from DNA ends, effectively stalling the repair process.[7][8] This leads to an accumulation of DNA damage and can induce apoptosis, particularly in cells with underlying DNA repair defects, such as those with ATM deficiency.[7][10]
Caption: Mechanism of this compound Dual Inhibition.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various enzymatic and cell-based assays. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | IC50 Value | Assay Type | Reference(s) |
| DNA-PK | 13 nM | Cell-free | [7][10] |
| mTOR | 21 nM | Cell-free | [7][10] |
| PI3K-alpha | 850 nM | Cell-free | [12] |
| p-Akt (S473) Inhibition (PC-3 cells) | 22 nM | Cellular | [10] |
| p-S6 Inhibition (PC-3 cells) | 23 nM | Cellular | [10] |
| p-DNA-PK (S2056) Inhibition | 2.6 µM | Cellular | [12] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50/IC50 Value | Reference(s) |
| PC-3 | Prostate Cancer | 138 nM | [10] |
| CLL Cells | Chronic Lymphocytic Leukemia | 0.51 µM (apoptosis) | [7] |
| Healthy B Cells | Normal | 0.93 µM (apoptosis) | [7] |
| Various Cancer Cell Lines | Hematological and Solid Tumors | 15 nM - 1.77 µM | [12] |
Preclinical In Vitro and In Vivo Studies
Numerous studies have demonstrated the anti-tumor activity of this compound in both in vitro and in vivo models.
In Vitro Findings
-
Broad Anti-proliferative Activity: this compound exhibits potent growth inhibitory activity across a wide panel of cancer cell lines, including those from hematopoietic and solid tumors.[12]
-
Induction of Apoptosis: In a subset of cancer cell lines, this compound has been shown to be a strong inducer of apoptosis.[7][8]
-
Synergy with Chemotherapy: this compound has demonstrated synergistic effects when combined with standard chemotherapeutic agents like carboplatin, particularly in lung squamous cell carcinoma models with PIK3CA mutations.[4]
-
Inhibition of Downstream Signaling: Western blot analyses consistently show that this compound treatment leads to a dose-dependent decrease in the phosphorylation of Akt (S473), S6 (S235/236), and DNA-PKcs (S2056).[12]
In Vivo Findings
In xenograft models using various cancer cell lines, oral administration of this compound has been shown to significantly inhibit tumor growth.[13][14] For instance, in renal cell carcinoma xenografts, this compound at well-tolerated doses potently suppressed tumor progression.[13][14] Furthermore, in lung cancer models, the combination of this compound with platinum-based chemotherapy resulted in significantly greater tumor growth inhibition and increased overall survival compared to either treatment alone.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the effects of this compound.
Cell Culture
Cancer cell lines (e.g., PC-3, 786-O, A489) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
Western Blot Analysis
-
Cell Lysis: Cells are seeded and treated with various concentrations of this compound for the desired time. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated on a 10% SDS-polyacrylamide gel and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p-Akt S473, anti-p-S6, anti-p-DNA-PK S2056, and their total protein counterparts) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Western Blot Experimental Workflow.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The half-maximal growth inhibitory concentration (GI50) is calculated from the dose-response curves.
Co-Immunoprecipitation
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in TBS) with protease and phosphatase inhibitors.
-
Pre-clearing: The lysate is pre-cleared by incubating with protein A/G-agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: The pre-cleared lysate is incubated with the primary antibody (e.g., anti-mTOR) or an isotype control IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Protein A/G-agarose beads are added and incubated for 2-4 hours at 4°C to capture the immune complexes.
-
Washing and Elution: The beads are washed several times with lysis buffer. The bound proteins are eluted by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins are analyzed by Western blotting with antibodies against the proteins of interest (e.g., anti-Sin1, anti-DNA-PKcs).
Conclusion
This compound is a promising anti-cancer agent that effectively targets the PI3K/Akt/mTOR and DNA damage response pathways. Its dual inhibitory mechanism provides a strong rationale for its development as a monotherapy or in combination with other anti-cancer agents. The data summarized in this guide highlight the potent in vitro and in vivo activity of this compound and provide a foundation for further investigation into its clinical utility. The detailed experimental protocols offered herein should serve as a valuable resource for researchers in the field.
References
- 1. Tofacitinib - Wikipedia [en.wikipedia.org]
- 2. Physiology, Stress Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pentoxifylline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. BT8009; A Nectin-4 Targeting Bicycle Toxin Conjugate for Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Niemann-Pick type C proteins promote microautophagy by expanding raft-like membrane domains in the yeast vacuole | eLife [elifesciences.org]
- 9. This compound | C16H16N8O | CID 58298318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. selleck.co.jp [selleck.co.jp]
- 13. Inhibition of Mtorc1/2 and DNA-PK via this compound Synergizes with Carboplatin and Paclitaxel in Lung Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abmole.com [abmole.com]
The Dual-Action Inhibitor CC-115: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-115 is a novel, orally bioavailable small molecule that has garnered significant attention in the field of oncology for its unique dual-inhibitory mechanism.[1][2] It potently and selectively targets two critical enzymes involved in cancer cell growth, proliferation, and survival: the mammalian target of rapamycin (mTOR) kinase and the DNA-dependent protein kinase (DNA-PK).[3][4] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, experimental validation, and quantitative data from key studies.
Discovery and Rationale
The development of this compound was predicated on the therapeutic strategy of targeting two distinct but interconnected pathways crucial for cancer cell maintenance. The PI3K/AKT/mTOR pathway is frequently dysregulated in a wide range of human cancers, leading to uncontrolled cell growth and proliferation.[5][6] DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks.[3][4] Cancer cells often exhibit increased reliance on DNA damage repair pathways to survive the genotoxic stress associated with rapid proliferation and exposure to anti-cancer agents. By simultaneously inhibiting both mTOR and DNA-PK, this compound was designed to deliver a multi-pronged attack on cancer cells, inhibiting their growth and sensitizing them to DNA damage.
Mechanism of Action
This compound functions as a dual inhibitor of mTOR kinase and DNA-PK.[7] It blocks the activity of both mTORC1 and mTORC2 complexes, thereby inhibiting the phosphorylation of downstream effectors such as S6 ribosomal protein and 4E-BP1, which are critical for protein synthesis and cell growth.[2][8] Concurrently, this compound inhibits the catalytic activity of DNA-PK, preventing the repair of DNA double-strand breaks through the NHEJ pathway.[3][4] This leads to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.[9][10] The dual inhibition is particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with ATM mutations, creating a synthetic lethal interaction.[3][4]
Preclinical Evaluation
In Vitro Activity
This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a broad panel of cancer cell lines, including those from hematopoietic and solid tumors.[3]
| Parameter | Value | Reference |
| DNA-PK IC50 | 13 nM | [2] |
| mTOR Kinase IC50 | 21 nM | [2] |
| PC-3 Cell Proliferation IC50 | 138 nM | [2] |
| CLL Cell Death IC50 | 0.51 µM | [1] |
| Healthy B Cell Death IC50 | 0.93 µM | [1] |
Table 1: In Vitro Potency of this compound
In Vivo Efficacy
In vivo studies using xenograft models have demonstrated the anti-tumor efficacy of this compound. Oral administration of this compound led to significant tumor growth inhibition in various cancer models.[1][2] The compound exhibits favorable pharmacokinetic properties with good oral bioavailability in multiple species.[1][2]
| Species | Oral Bioavailability | Reference |
| Mouse | 53% | [2] |
| Rat | 76% | [2] |
| Dog | ~100% | [2] |
Table 2: Pharmacokinetic Profile of this compound
Clinical Development
This compound has been evaluated in Phase 1 clinical trials for patients with advanced solid tumors and hematologic malignancies.[11][12] These studies aimed to determine the safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy of this compound.
A first-in-human Phase I study (NCT01353625) enrolled patients with advanced solid or hematologic malignancies.[12] The study established a recommended Phase 2 dose (RP2D) of 10 mg twice daily.[12]
| Tumor Type | Response | Percentage of Patients | Reference |
| Head and Neck Squamous Cell Carcinoma | Stable Disease | 53% | [12] |
| Ewing Sarcoma | Stable Disease | 22% | [12] |
| Glioblastoma Multiforme | Stable Disease | 21% | [12] |
| Castration-Resistant Prostate Cancer | Stable Disease | 64% | [12] |
| Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma | Partial Response | 38% | [12] |
| Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma | Stable Disease | 25% | [12] |
Table 3: Preliminary Efficacy of this compound in a Phase I Trial
The most frequently reported treatment-related adverse events were fatigue, nausea, and decreased appetite.[12] Dose-limiting toxicities included thrombocytopenia, stomatitis, hyperglycemia, and asthenia/fatigue.[12]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action on mTOR and DNA-PK Pathways
Caption: Dual inhibition of mTORC1/2 and DNA-PK by this compound.
General Preclinical Experimental Workflow for this compound Evaluation
Caption: A generalized workflow for the preclinical assessment of this compound.
Experimental Protocols
Western Blot for Phospho-Protein Analysis
-
Cell Lysis: Cancer cells are treated with varying concentrations of this compound for a specified duration. Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against phospho-S6, phospho-4E-BP1, phospho-AKT (Ser473), and phospho-DNA-PKcs (S2056), as well as total protein controls.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13]
Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or vehicle control for 72 hours.
-
Reagent Incubation: MTS or MTT reagent is added to each well, and the plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Absorbance Measurement: The absorbance is measured at the appropriate wavelength using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.[6]
In Vivo Xenograft Study
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at various doses and schedules (e.g., once or twice daily). The vehicle control is administered to the control group.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., pharmacodynamic marker analysis by immunohistochemistry).[9]
Conclusion
This compound represents a promising therapeutic agent with a novel dual mechanism of action that simultaneously targets key pathways in cancer cell proliferation and DNA damage repair. Preclinical studies have demonstrated its potent anti-tumor activity, and early clinical trials have shown manageable toxicity and preliminary signs of efficacy in heavily pretreated patient populations. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents, in various malignancies. The identification of predictive biomarkers, such as ATM deficiency, may help in selecting patient populations most likely to benefit from this targeted therapy.[3][4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Dual inhibition of DNA-PKcs and mTOR by this compound potently inhibits human renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. First-In-Human Phase I Study Of A Dual mTOR Kinase And DNA-PK Inhibitor (this compound) In Advanced Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
CC-115: A Technical Overview of its Potent and Selective Inhibition of DNA-PK
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-115 is a potent, orally bioavailable small molecule inhibitor that has garnered significant interest in the field of oncology for its dual inhibitory activity against two key enzymes involved in cancer cell proliferation and survival: the DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR).[1][2][3][4] This technical guide provides an in-depth analysis of the selectivity of this compound for DNA-PK over other kinases, with a particular focus on members of the phosphoinositide 3-kinase (PI3K)-related kinase (PIKK) family. This document will detail the quantitative inhibitory activity of this compound, provide comprehensive experimental methodologies for assessing its potency, and illustrate the critical signaling pathways it modulates.
DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[5] In many cancer cells, there is an increased reliance on DNA repair pathways like NHEJ for survival due to elevated levels of DNA damage from sources such as replication stress.[5] By inhibiting DNA-PK, this compound disrupts this critical repair process, leading to the accumulation of lethal DNA damage and subsequent cancer cell death.[5] Concurrently, the inhibition of mTOR, a central regulator of cell growth, proliferation, and metabolism, further contributes to the anti-tumor activity of this compound.[3][6] The dual-targeting nature of this compound presents a promising therapeutic strategy, particularly in tumors that are dependent on these pathways for their growth and survival.
Data Presentation: Kinase Selectivity of this compound
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been demonstrated to be a highly selective inhibitor of DNA-PK and mTOR, with significantly less activity against other related kinases. The following table summarizes the in vitro inhibitory potency (IC50) of this compound against a panel of key kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. DNA-PK |
| DNA-PK | 13 [1][2] | 1 |
| mTOR | 21[1][2] | 1.6 |
| PI3K-alpha | 850[2][5] | ~65 |
| ATM | >30,000[2][5] | >2300 |
| ATR | >30,000[5] | >2300 |
| cFMS | 2,000[2] | ~154 |
Data compiled from multiple sources.[1][2][5]
As the data illustrates, this compound is equipotent against DNA-PK and mTOR.[2][3] It exhibits a remarkable selectivity of approximately 40-fold over the related lipid kinase PI3K-alpha and greater than 1000-fold selectivity against other members of the PIKK family, ATM and ATR.[2][5] Furthermore, in a broader kinase screen of 250 protein kinases, only one other kinase, cFMS, was inhibited by more than 50% at a concentration of 3 µM.[2]
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects by concurrently inhibiting two critical signaling pathways: the DNA Damage Response (DDR) pathway, specifically NHEJ, and the PI3K/AKT/mTOR signaling cascade.
DNA Damage Response and Non-Homologous End Joining (NHEJ)
DNA double-strand breaks are one of the most cytotoxic forms of DNA damage. The NHEJ pathway is a primary mechanism for their repair. A simplified representation of this pathway and the point of intervention by this compound is depicted below.
Upon a DNA double-strand break, the Ku70/80 heterodimer recognizes and binds to the broken DNA ends, which then recruits the catalytic subunit of DNA-PK (DNA-PKcs).[5] This recruitment activates the kinase function of DNA-PKcs, leading to the phosphorylation and activation of downstream repair proteins such as Artemis and the Ligase IV/XRCC4/XLF complex, ultimately resulting in the ligation of the broken DNA ends.[5] this compound directly inhibits the kinase activity of DNA-PKcs, thereby preventing the phosphorylation of these downstream effectors and blocking the completion of NHEJ.[5]
PI3K/AKT/mTOR Signaling Pathway
The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2, which regulate a multitude of cellular processes including cell growth, proliferation, and survival.
Growth factor signaling activates receptor tyrosine kinases (RTKs), leading to the activation of PI3K and subsequently AKT. AKT activates mTORC1, which in turn phosphorylates downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1) to promote protein synthesis and cell growth. mTORC2 is also involved in the full activation of AKT through phosphorylation at serine 473. This compound inhibits both mTORC1 and mTORC2, leading to a comprehensive blockade of this critical pro-survival pathway.[2][4]
Experimental Protocols
The determination of the inhibitory activity (IC50) of this compound against DNA-PK and mTOR is crucial for understanding its potency and selectivity. Below are detailed methodologies for in vitro kinase assays that can be employed for this purpose.
In Vitro DNA-PK Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure the kinase activity of DNA-PK.
Workflow Diagram:
Materials:
-
DNA-PK enzyme (human, recombinant)
-
DNA-PK peptide substrate
-
ATP
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in kinase buffer to achieve the desired final concentrations for the assay.
-
Prepare the DNA-PK enzyme solution in kinase buffer at the desired concentration.
-
Prepare the substrate/ATP mix by combining the DNA-PK peptide substrate and ATP in kinase buffer.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 2.5 µL of the this compound serial dilutions or DMSO (for control).
-
Add 2.5 µL of the DNA-PK enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Plot the percentage of kinase inhibition versus the log of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
In Vitro mTOR Kinase Assay (HTRF® KinEASE™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the kinase activity of mTOR.
Workflow Diagram:
Materials:
-
mTOR enzyme (human, recombinant)
-
Biotinylated kinase substrate (e.g., a peptide derived from a known mTOR substrate)
-
ATP
-
This compound
-
DMSO
-
HTRF® KinEASE™ STK Kit (Cisbio)
-
384-well low-volume white assay plates
-
HTRF-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in kinase buffer.
-
Prepare the mTOR enzyme solution in kinase buffer.
-
Prepare the biotinylated substrate solution in kinase buffer.
-
Prepare the ATP solution in kinase buffer.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 2 µL of the this compound serial dilutions or DMSO.
-
Add 4 µL of a mix containing the mTOR enzyme and the biotinylated substrate.
-
Initiate the reaction by adding 4 µL of the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of the HTRF® detection mix, containing the Europium cryptate-labeled anti-phospho-substrate antibody and XL665-conjugated streptavidin, prepared in the HTRF® detection buffer (which contains EDTA).
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the FRET signal.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The HTRF ratio is proportional to the amount of substrate phosphorylation.
-
Plot the percentage of kinase inhibition versus the log of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Conclusion
This compound is a potent and highly selective dual inhibitor of DNA-PK and mTOR. Its exquisite selectivity against other members of the PIKK family, such as ATM and ATR, underscores its targeted mechanism of action. The ability of this compound to simultaneously disrupt two critical pathways for cancer cell survival—DNA repair and nutrient sensing—positions it as a promising therapeutic agent. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and characterization of this compound and other novel kinase inhibitors. Further research into the clinical application of this compound, particularly in patient populations with tumors exhibiting deficiencies in other DNA repair pathways, is warranted.
References
- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 3. youtube.com [youtube.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 6. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Preclinical Power of CC-115: A Dual DNA-PK and mTOR Kinase Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the preclinical data for CC-115, a potent dual inhibitor of DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR). This compound has demonstrated significant anti-tumor activity across a range of hematological and solid tumor models, positioning it as a promising therapeutic candidate. This document provides a consolidated overview of its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its preclinical evaluation.
Core Mechanism of Action
This compound exerts its anti-neoplastic effects by simultaneously targeting two critical cellular signaling nodes: mTOR and DNA-PK.[1][2][3] The mTOR kinase, a key regulator of cell growth, proliferation, and survival, is often dysregulated in cancer.[4] this compound effectively blocks both mTORC1 and mTORC2 signaling pathways.[4][5] Concurrently, its inhibition of DNA-PK, a crucial enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair, compromises the cancer cells' ability to mend genomic damage, leading to apoptosis.[3][6][7] This dual-inhibition strategy not only halts tumor cell proliferation but also sensitizes them to DNA-damaging agents.
Below is a diagram illustrating the signaling pathways targeted by this compound.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Kinase and Cell Line Inhibition
| Target/Cell Line | IC50 (nM) | Notes |
| Kinases | ||
| DNA-PK | 13 - 15 | Potent dual inhibitor.[4][5] |
| mTOR | 21 | Potent dual inhibitor.[4][5] |
| PI3K-alpha | 850 | Demonstrates selectivity over PI3K-alpha.[5] |
| ATM | >30,000 | Highly selective against ATM.[5] |
| ATR | 50% inhibition at 30,000 | Highly selective against ATR.[5] |
| Cancer Cell Lines | ||
| PC-3 (Prostate) | 138 | [4][5] |
| Chronic Lymphocytic Leukemia (CLL) | 510 (induces cell death) | [1] |
| Healthy B cells | 930 (induces cell death) | [1] |
| Renal Cell Carcinoma (786-O) | 1,000 - 5,000 (48-72h treatment) | [8] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Animal Model | Dosing Schedule | Tumor Growth Inhibition | Oral Bioavailability |
| Mouse | 0.25 mg/kg bid | 46% | 53%[1][4][5] |
| Mouse | 0.5 mg/kg bid | 57% | 53%[4][5] |
| Mouse | 1 mg/kg bid | 66% | 53%[4][5] |
| Mouse | 1 mg/kg qd | 57% | 53%[4][5] |
| Rat | Not specified | Not specified | 76%[1][4][5] |
| Dog | Not specified | Not specified | ~100%[1][4][5] |
| 786-O Xenograft (Mouse) | 2 mg/kg or 5 mg/kg daily | Significant inhibition | Not specified |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the typical experimental protocols used in the evaluation of this compound.
In Vitro Kinase Assays
Biochemical assays were utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against purified kinases. These assays typically involve incubating the kinase, a substrate (often a peptide), and ATP (frequently radiolabeled) with varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified to determine the inhibitory activity of the compound.
Cell Proliferation and Viability Assays
To assess the anti-proliferative effects of this compound on cancer cell lines, assays such as the CCK-8 assay are employed.[8] Cells are seeded in multi-well plates and treated with a range of this compound concentrations for a defined period (e.g., 48-72 hours).[8] A reagent that is converted into a colored product by metabolically active cells is then added, and the absorbance is measured to determine the number of viable cells relative to an untreated control.
Western Blotting for Signaling Pathway Analysis
To confirm the mechanism of action of this compound, Western blotting is used to analyze the phosphorylation status of key proteins in the mTOR and DNA-PK signaling pathways. Cancer cells are treated with this compound, and cell lysates are subsequently prepared. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of proteins such as AKT, S6 ribosomal protein, and DNA-PKcs at Ser2056.[6]
In Vivo Xenograft Models
The in vivo anti-tumor efficacy of this compound is evaluated using xenograft models. Human cancer cells (e.g., 786-O renal cell carcinoma) are subcutaneously injected into immunocompromised mice.[8] Once tumors reach a specified volume, the mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules (e.g., once or twice daily).[4][5] Tumor volume and body weight are monitored regularly to assess efficacy and toxicity.
The workflow for a typical in vivo xenograft study is depicted below.
Conclusion
The preclinical data for this compound strongly support its development as an anti-cancer therapeutic. Its dual-inhibition of mTOR and DNA-PK provides a powerful, multi-faceted attack on tumor cell proliferation and survival. The potent in vitro activity translates to significant in vivo efficacy across various tumor models, and the favorable pharmacokinetic profile suggests good oral bioavailability. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in oncology.[6][7][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Facebook [cancer.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Dual inhibition of DNA-PKcs and mTOR by this compound potently inhibits human renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-In-Human Phase I Study Of A Dual mTOR Kinase And DNA-PK Inhibitor (this compound) In Advanced Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for using Cc-115 in vitro cell culture experiments
Application Notes: In Vitro Use of Cc-115
Introduction
This compound is a potent, orally bioavailable small molecule that functions as a dual inhibitor of mammalian Target of Rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1][2][3] Its targeted mechanism of action makes it a compound of significant interest in oncology research and drug development. This compound has demonstrated robust anti-proliferative and pro-apoptotic activity across a wide array of hematological and solid tumor cell lines.[1][4]
Mechanism of Action
This compound exerts its anti-cancer effects by simultaneously targeting two critical cellular pathways:
-
mTOR Pathway Inhibition : this compound inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2] The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a common feature in many cancers.[5]
-
DNA-PK Pathway Inhibition : As a key enzyme in the Non-Homologous End Joining (NHEJ) pathway, DNA-PK is essential for the repair of DNA double-strand breaks (DSBs).[1][2] By inhibiting DNA-PK, this compound compromises the cell's ability to repair DNA damage, leading to the accumulation of genomic instability and subsequent cell death.[1] This mechanism is particularly effective in cancer cells that already exhibit high levels of replication stress and reliance on DNA damage repair pathways for survival.[1] Furthermore, inhibition of DNA-PK by this compound can also indirectly reduce the activity of Ataxia-Telangiectasia Mutated (ATM) kinase.[4]
This dual inhibition strategy not only blocks cancer cell proliferation and survival signals but also prevents the repair of DNA damage, a combination that can lead to synthetic lethality, especially in tumors with pre-existing deficiencies in other DNA repair pathways, such as those with non-functional ATM.[1][4]
Applications in In Vitro Research
This compound is a valuable tool for a variety of in vitro cancer research applications, including:
-
Evaluating Anti-proliferative and Cytotoxic Effects : Assessing the impact of mTOR and DNA-PK inhibition on the growth and viability of cancer cell lines.
-
Studying DNA Damage Response : Investigating the role of the NHEJ pathway in cancer cell survival and its potential as a therapeutic target.
-
Mechanism of Action Studies : Elucidating the downstream effects of dual mTOR/DNA-PK inhibition on cellular signaling, apoptosis, and cell cycle progression.
-
Combination Therapy Screening : Evaluating the synergistic potential of this compound with DNA-damaging agents (e.g., chemotherapy, radiation) or other targeted therapies.[6]
-
Biomarker Discovery : Identifying potential pharmacodynamic markers to monitor drug activity in a preclinical setting.[4]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | Cell Line/System | IC50 / Effective Concentration | Reference |
| mTOR Kinase | Enzyme Assay | 21 nM | [3] |
| DNA-PK | Enzyme Assay | 13 nM | [3] |
| Cell Proliferation | PC-3 (Prostate Cancer) | 138 nM | [3] |
| Cell Death | CLL (Chronic Lymphocytic Leukemia) | 0.51 µM | [7] |
| Cell Death | Healthy B Cells | 0.93 µM | [7] |
| Cell Viability | pCan1 (NSCLC) | 30 - 300 nM (significant effect) | [5] |
| Apoptosis Induction | 786-O (Renal Cell Carcinoma) | 1 - 10 µM | [8] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Type | Recommended Concentration | Incubation Time | Reference |
| Cell Viability (CCK-8) | NSCLC | 30 - 300 nM | 48 - 72 hours | [5] |
| Colony Formation | NSCLC | 30 - 300 nM | Not Specified | [5] |
| Apoptosis (Trypan Blue) | NSCLC | 30 - 300 nM | 72 hours | [5] |
| Proliferation (EdU) | NSCLC | 100 nM | Not Specified | [5] |
| Cell Cycle (PI Staining) | NSCLC | 100 nM | 36 hours | [5] |
| Migration/Invasion | NSCLC | 100 nM | 24 hours | [5] |
| Western Blot (Target Modulation) | CLL | 0.35, 1, 3.5 µM | 30 minutes (pre-treatment) | [7] |
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
This protocol provides a general workflow for handling and preparing cells for experiments with this compound. Specific media and conditions should be optimized for the cell line in use.
-
Cell Thawing and Expansion :
-
Thaw cryopreserved cells rapidly in a 37°C water bath.[9]
-
Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge at approximately 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and transfer to an appropriate culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Passaging :
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add an appropriate dissociation reagent (e.g., Trypsin-EDTA or TrypLE) and incubate until cells detach.
-
Neutralize the dissociation reagent with complete growth medium and collect the cell suspension.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the pellet and seed new flasks at the desired density.
-
-
Preparation of this compound Stock Solution :
-
This compound is typically supplied as a solid. Prepare a high-concentration stock solution (e.g., 10 mM) in Dimethyl Sulfoxide (DMSO).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all treatments (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
Protocol 2: Cell Viability Assay (e.g., using CCK-8)
This assay measures the inhibition of cell growth and proliferation.
-
Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete growth medium.
-
Incubation : Allow cells to adhere and stabilize by incubating for 24 hours at 37°C, 5% CO₂.
-
Treatment : Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells for "vehicle control" (medium with DMSO) and "untreated control".
-
Incubation : Incubate the plate for the desired duration (e.g., 48 or 72 hours).[5]
-
Assay : Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement : Measure the absorbance at 450 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Apoptosis Assay (Caspase Activity)
This protocol measures the induction of apoptosis via caspase activation.
-
Cell Seeding and Treatment : Seed cells in a 96-well plate (white-walled for luminescence) and treat with this compound as described in the cell viability protocol (e.g., concentrations from 1-10 µM for RCC cells).[8]
-
Incubation : Incubate for a predetermined time point (e.g., 24, 48 hours).
-
Assay Execution : Use a commercial luminescent caspase-3/7 assay kit according to the manufacturer's instructions.
-
Lysis : Add the caspase reagent directly to the wells, mix, and incubate at room temperature for 1-2 hours.
-
Measurement : Measure the luminescence using a plate reader.
-
Analysis : Normalize the caspase activity to the number of viable cells (can be run in a parallel plate) or express as fold-change relative to the vehicle control.
Protocol 4: Western Blot for Target Engagement
This protocol is used to confirm that this compound is inhibiting its targets within the cell.
-
Cell Seeding and Treatment : Seed cells in 6-well plates or 10 cm dishes. Grow until they reach ~70-80% confluency.
-
Treatment : Treat the cells with various concentrations of this compound for the desired time (e.g., 30 minutes to 24 hours).[7] For DNA-PK target engagement, it may be necessary to induce DNA damage (e.g., with radiation or bleomycin) after this compound pre-treatment.[7]
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
p-DNA-PKcs (S2056)
-
Total DNA-PKcs
-
p-AKT (S473)
-
Total AKT
-
p-S6 Ribosomal Protein (S235/236)
-
Total S6
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels to show target inhibition.
Mandatory Visualization
Caption: Mechanism of action of this compound, a dual inhibitor of mTOR and DNA-PK.
Caption: General experimental workflow for evaluating this compound in vitro.
References
- 1. This compound, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Dual inhibition of DNA-PKcs and mTOR by this compound potently inhibits human renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of Cc-115 for Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cc-115 is a potent, orally bioavailable dual inhibitor of mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1][2][3] This unique mechanism of action, targeting both a key signaling pathway frequently dysregulated in cancer and a critical component of the DNA damage response, makes this compound a promising candidate for cancer therapy.[1][2] This document provides detailed application notes and protocols for determining the optimal concentration of this compound for various cancer cell lines. It includes a comprehensive summary of its effects on cell viability, protocols for key experimental assays, and a visual representation of the targeted signaling pathways.
Introduction
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivity is a hallmark of many cancers. DNA-PK is essential for the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway. Cancer cells often exhibit increased DNA damage and rely on robust DNA repair mechanisms for survival. By simultaneously inhibiting both mTOR and DNA-PK, this compound can induce cell cycle arrest, promote apoptosis, and sensitize cancer cells to DNA-damaging agents.[1] Determining the optimal concentration of this compound is a critical first step in preclinical studies to maximize its therapeutic potential while minimizing off-target effects.
Data Presentation
This compound Growth Inhibition (GI50) Data in a Panel of Cancer Cell Lines
The following table summarizes the 50% growth inhibition (GI50) values of this compound across a broad range of cancer cell lines, as reported in the supplementary data of Tsuji et al., 2017. This data provides a valuable starting point for selecting appropriate concentration ranges for your specific cell line of interest.
| Cell Line | Cancer Type | GI50 (µM) |
| Hematological Malignancies | ||
| DOHH-2 | Lymphoma | 0.015 |
| KARPAS-422 | Lymphoma | 0.021 |
| SU-DHL-4 | Lymphoma | 0.025 |
| MAVER-1 | Lymphoma | 0.031 |
| JEKO-1 | Lymphoma | 0.034 |
| U-2932 | Lymphoma | 0.038 |
| GRANTA-519 | Lymphoma | 0.042 |
| REC-1 | Lymphoma | 0.045 |
| MINO | Lymphoma | 0.048 |
| Z-138 | Lymphoma | 0.052 |
| Breast Cancer | ||
| BT-549 | Triple-Negative | 0.103 |
| MDA-MB-468 | Triple-Negative | 0.125 |
| HCC1937 | Triple-Negative | 0.138 |
| MDA-MB-231 | Triple-Negative | 0.145 |
| SUM-149PT | Inflammatory | 0.152 |
| Lung Cancer | ||
| NCI-H441 | Adenocarcinoma | 0.16 |
| HOP-92 | Adenocarcinoma | 0.25 |
| A549 | Adenocarcinoma | 0.31 |
| NCI-H522 | Adenocarcinoma | 0.42 |
| Hepatocellular Carcinoma | ||
| HEPG2 | - | 0.28 |
| HUH-7 | - | 0.35 |
| Head and Neck Cancer | ||
| FaDu | Squamous Cell Carcinoma | 0.21 |
| CAL-27 | Squamous Cell Carcinoma | 0.29 |
This is a partial list. For the complete list of 123 cell lines, please refer to the supplementary materials in Tsuji et al., Oncotarget, 2017.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the GI50 of this compound in a cancer cell line of interest. The MTS assay is a colorimetric method for assessing cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
96-well clear flat-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay period.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A recommended starting range is 0.01 µM to 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other absorbance readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration and use a non-linear regression model to calculate the GI50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes how to quantify apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the predetermined GI50 value (e.g., 0.5x, 1x, and 2x GI50) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Analyze the FITC (Annexin V) and PI fluorescence to distinguish between:
-
Viable cells (Annexin V-, PI-)
-
Early apoptotic cells (Annexin V+, PI-)
-
Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Necrotic cells (Annexin V-, PI+)
-
-
Western Blot Analysis
This protocol is for detecting the inhibition of mTOR and DNA-PK signaling pathways by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-DNA-PKcs (Ser2056)
-
Rabbit anti-phospho-mTOR (Ser2448)
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)
-
Antibodies against total DNA-PKcs, mTOR, Akt, and S6 as loading controls
-
Beta-actin or GAPDH as a loading control
-
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended starting dilutions should be based on the manufacturer's datasheet.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to the loading control.
-
Mandatory Visualizations
Caption: this compound dual inhibition of mTOR and DNA-PK signaling pathways.
Caption: Experimental workflow for determining the optimal concentration of this compound.
References
- 1. This compound, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
Application Notes and Protocols for Determining Cell Viability Following Cc-115 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cc-115 is a potent, orally bioavailable dual inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR), with IC50 values of 13 nM and 21 nM, respectively.[1] It has demonstrated potential as an antineoplastic agent by inducing apoptosis and inhibiting proliferation in a variety of cancer cell lines.[2][3][4] this compound blocks both mTORC1 and mTORC2 signaling and prevents the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway.[1][2][5] These mechanisms of action lead to cell cycle arrest and cell death in cancer cells.[4]
These application notes provide detailed protocols for assessing the effect of this compound on cell viability using three common assays: the MTT assay, the alamarBlue™ assay, and the Trypan Blue exclusion assay. Each protocol is designed to provide accurate and reproducible results for researchers investigating the cytotoxic and cytostatic effects of this compound.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through the dual inhibition of two key cellular kinases:
-
DNA-dependent protein kinase (DNA-PK): A critical enzyme in the non-homologous end joining (NHEJ) pathway, which is a major pathway for the repair of DNA double-strand breaks.[2][5] By inhibiting DNA-PK, this compound prevents cancer cells from repairing DNA damage, leading to the accumulation of genomic instability and subsequent apoptosis.[2][3]
-
Mammalian Target of Rapamycin (mTOR): A serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[5] this compound inhibits both mTORC1 and mTORC2 complexes, thereby disrupting downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, which are often dysregulated in cancer.[1][6]
The dual inhibition of DNA-PK and mTOR by this compound results in a synergistic anti-tumor effect, making it a promising candidate for cancer therapy.[2][3]
Experimental Protocols
I. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is proportional to the number of viable cells.
A. Materials
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[8]
-
Cell culture medium (serum-free for MTT incubation step)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[10]
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
B. Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should bracket the expected IC50 value (a starting range of 0.01 µM to 10 µM is recommended based on published data).[1][11] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[10]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.[7][9]
-
Solubilization: Add 100 µL of solubilization solution to each well.[10] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.
C. Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
II. alamarBlue™ (Resazurin) Assay
The alamarBlue™ assay is a fluorescent/colorimetric assay that uses the redox indicator resazurin to measure the metabolic activity of living cells.[12][13] In viable cells, resazurin is reduced to the highly fluorescent resorufin, and the signal is proportional to the number of living cells.
A. Materials
-
This compound
-
alamarBlue™ reagent
-
Cell culture medium
-
96-well plates (black plates for fluorescence measurement)
-
Multi-well fluorometer or spectrophotometer
B. Protocol
-
Cell Seeding and this compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
alamarBlue™ Addition: Add alamarBlue™ reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture).[14][15]
-
Incubation with alamarBlue™: Incubate the plate for 1-4 hours at 37°C, protected from light.[13][16] The optimal incubation time may need to be determined empirically for your specific cell line.[13]
-
Measurement: Measure fluorescence with excitation at 560 nm and emission at 590 nm.[14][15] Alternatively, absorbance can be measured at 570 nm and 600 nm.[13][15]
C. Data Analysis
-
Subtract the average fluorescence/absorbance of the blank wells.
-
Calculate the percentage of cell viability as described for the MTT assay.
-
Plot the results to determine the IC50 value.
III. Trypan Blue Exclusion Assay
The Trypan Blue exclusion assay is a dye exclusion method used to differentiate viable from non-viable cells.[17][18][19] Viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.[17][18][19]
A. Materials
-
This compound
-
Trypan Blue solution (0.4%)[17]
-
Phosphate-buffered saline (PBS)
-
Hemocytometer and coverslip
-
Microscope
-
Microcentrifuge tubes
B. Protocol
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with various concentrations of this compound as described previously.
-
Cell Harvesting: After the treatment period, collect the cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or serum-free medium.[18]
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[17][19]
-
Incubation: Allow the mixture to incubate at room temperature for 1-3 minutes.[18][19] Do not exceed 5 minutes, as this may lead to an underestimation of viability.[19]
-
Counting: Load 10 µL of the stained cell suspension into a hemocytometer.[17] Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.
-
Calculation: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100[17][19]
Data Presentation
The quantitative data obtained from the cell viability assays should be summarized in a clear and structured table for easy comparison.
Table 1: Effect of this compound on Cell Viability
| This compound Concentration (µM) | % Viability (MTT Assay) ± SD | % Viability (alamarBlue™ Assay) ± SD | % Viability (Trypan Blue Assay) ± SD |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 | 98 ± 2.1 |
| 0.01 | 95 ± 4.5 | 96 ± 3.9 | 94 ± 2.5 |
| 0.1 | 78 ± 6.1 | 81 ± 5.5 | 75 ± 3.2 |
| 1 | 52 ± 3.8 | 55 ± 4.1 | 48 ± 2.8 |
| 10 | 15 ± 2.5 | 18 ± 2.9 | 12 ± 1.9 |
Note: The data presented in this table is for illustrative purposes only and should be replaced with experimental results.
Conclusion
The protocols described in these application notes provide robust and reliable methods for assessing the impact of this compound on cell viability. The choice of assay will depend on the specific experimental needs, available equipment, and cell type. The MTT and alamarBlue™ assays are high-throughput and suitable for screening, while the Trypan Blue exclusion assay provides a direct measure of cell membrane integrity. By following these detailed protocols, researchers can accurately determine the cytotoxic and cytostatic effects of this compound and contribute to the understanding of its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 13. allevi3d.com [allevi3d.com]
- 14. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. brd.nci.nih.gov [brd.nci.nih.gov]
Application Note: A Validated Western Blot Protocol for Monitoring CC-115-Mediated Inhibition of the AKT/mTOR Pathway Through p-AKT and p-S6 Detection
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in oncology research, signal transduction studies, and the preclinical evaluation of kinase inhibitors.
Abstract: The PI3K/AKT/mTOR signaling cascade is a critical pathway regulating cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[1][2] CC-115 is a potent dual inhibitor that targets both mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[3][4] By inhibiting mTOR, this compound affects both mTORC1 and mTORC2 complexes.[4] Inhibition of mTORC1 leads to a downstream reduction in the phosphorylation of ribosomal protein S6 (S6), a key regulator of protein synthesis. Inhibition of mTORC2 results in decreased phosphorylation of AKT at serine 473 (Ser473), a crucial step for its full activation.[5] Therefore, monitoring the phosphorylation status of AKT (p-AKT) and S6 (p-S6) serves as a robust pharmacodynamic measure of this compound activity. This application note provides a detailed, step-by-step Western blot protocol to quantitatively assess the dose-dependent effects of this compound on p-AKT (Ser473) and p-S6 (Ser235/236) levels in cancer cell lines.
Signaling Pathway Overview
The diagram below illustrates the central role of mTOR in the PI3K/AKT signaling pathway and highlights the points of inhibition by this compound.
Caption: PI3K/AKT/mTOR signaling pathway and points of this compound inhibition.
Experimental Protocol
This protocol is optimized for assessing protein phosphorylation changes and requires careful handling to prevent dephosphorylation.
Materials and Reagents
-
Cell Line: Cancer cell line with known PI3K/AKT pathway activation (e.g., 786-O, PC-3, H460).[6][7]
-
Compound: this compound (Selleck Chemicals or MedChemExpress).
-
Cell Culture: Standard cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer supplemented freshly with Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail.[8]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide solutions, SDS, Tris-HCl, TEMED, APS, 4x Laemmli Sample Buffer.
-
Transfer: PVDF membrane, methanol, transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as it contains phosphoproteins that can increase background noise.[8]
-
Primary Antibodies:
-
Rabbit anti-p-AKT (Ser473) (Cell Signaling Technology, #9271 or #4060).[5]
-
Rabbit anti-p-S6 Ribosomal Protein (Ser235/236) (Cell Signaling Technology, #2211).
-
Rabbit anti-Total AKT (Cell Signaling Technology, #9272 or #4691).[5][9]
-
Rabbit anti-Total S6 Ribosomal Protein (Cell Signaling Technology, #2217).
-
Mouse anti-GAPDH or β-actin (loading control).
-
-
Secondary Antibodies:
-
Anti-rabbit IgG, HRP-linked Antibody (Cell Signaling Technology, #7074).
-
Anti-mouse IgG, HRP-linked Antibody (Cell Signaling Technology, #7076).
-
-
Detection: Enhanced Chemiluminescence (ECL) Western Blotting Substrate.
-
Buffers: 1X Phosphate-Buffered Saline (PBS), 1X TBST.
Experimental Workflow
The overall workflow for the experiment is outlined below.
Caption: Step-by-step experimental workflow for Western blot analysis.
Step-by-Step Methodology
3.1. Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0, 10 nM, 50 nM, 100 nM, 500 nM, and 1 µM.[3][10]
-
Aspirate the old medium and replace it with the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubate the cells for 2 to 4 hours at 37°C. This time is typically sufficient to observe changes in phosphorylation events.
3.2. Cell Lysis and Protein Extraction Perform all subsequent steps on ice or at 4°C to preserve protein phosphorylation.[8]
-
Aspirate the treatment medium and wash the cells twice with ice-cold 1X PBS.[11]
-
Add 100-150 µL of ice-cold, freshly supplemented RIPA Lysis Buffer to each well.[12]
-
Scrape the cells using a cell lifter and transfer the lysate to a pre-chilled microcentrifuge tube.[11]
-
Agitate the tubes gently on a rocker at 4°C for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3.3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Calculate the volume of lysate needed to obtain 20-30 µg of total protein.
-
Add 4x Laemmli Sample Buffer to each normalized sample, resulting in a 1x final concentration.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[13]
3.4. SDS-PAGE and Western Transfer
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel until adequate separation is achieved (e.g., 100-120V for 60-90 minutes).[12]
-
Transfer the separated proteins from the gel to a PVDF membrane.[14]
-
(Optional) After transfer, stain the membrane with Ponceau S to confirm successful and even protein transfer across all lanes. Destain with TBST.
3.5. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[15]
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT) diluted 1:1000 in 5% BSA/TBST overnight at 4°C with gentle shaking.[13][15]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted 1:2000-1:5000 in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
3.6. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane.
-
Capture the chemiluminescent signal using a digital imager (e.g., CCD camera-based system).
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Stripping and Re-probing: To normalize the data, the blot should be stripped and re-probed for total AKT and then for a loading control like GAPDH. Repeat this entire blotting process on separate gels for p-S6 and Total S6.
-
Normalization: The intensity of each phospho-protein band should be normalized to its corresponding total protein band. This value can then be normalized to the loading control to correct for any loading inaccuracies.
Data Presentation and Expected Results
This compound is expected to cause a dose-dependent decrease in the phosphorylation of both AKT and S6. The results can be quantified via densitometry and summarized in a table.
Table 1: Hypothetical Densitometry Data of p-AKT and p-S6 Levels Following this compound Treatment
| This compound Conc. (µM) | Relative p-AKT (Ser473) / Total AKT | Relative p-S6 (Ser235/236) / Total S6 |
| 0 (Vehicle) | 1.00 | 1.00 |
| 0.01 | 0.85 | 0.75 |
| 0.05 | 0.62 | 0.48 |
| 0.10 | 0.41 | 0.25 |
| 0.50 | 0.15 | 0.08 |
| 1.00 | 0.05 | 0.03 |
| Note: Data are representative and normalized to the vehicle control. |
A successful experiment will show strong bands for p-AKT and p-S6 in the vehicle-treated lane, with a progressive reduction in intensity as the concentration of this compound increases. The levels of total AKT, total S6, and the loading control (GAPDH) should remain consistent across all lanes.[7]
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No or Weak Signal | Inactive phosphatase inhibitors; Insufficient protein load; Ineffective antibody. | Always add fresh phosphatase inhibitors to lysis buffer.[8] Increase protein load to 30-40 µg. Verify antibody efficacy using positive controls. |
| High Background | Insufficient blocking; Blocking with milk;[8] Antibody concentration too high. | Block for at least 1 hour with 5% BSA in TBST. Increase the number and duration of wash steps. Titrate primary and secondary antibody concentrations. |
| Multiple Bands | Non-specific antibody binding; Protein degradation. | Use a more specific antibody. Ensure protease inhibitors are fresh and samples are kept on ice to prevent degradation. |
| Uneven Loading | Inaccurate protein quantification; Pipetting errors during loading. | Be meticulous during the BCA assay and sample loading. Always normalize data to a reliable loading control (e.g., GAPDH, β-actin). |
References
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Dual inhibition of DNA-PKcs and mTOR by this compound potently inhibits human renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. inventbiotech.com [inventbiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 12. bio-rad.com [bio-rad.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols: Evaluating the Long-Term Effects of Cc-115 Using a Colony Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The colony formation assay, or clonogenic assay, is a pivotal in vitro method for assessing the long-term proliferative capacity of single cells and the cytotoxic or cytostatic effects of various treatments, including novel therapeutic compounds. This application note provides a detailed protocol for utilizing the colony formation assay to evaluate the long-term effects of Cc-115, a dual inhibitor of mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1][2][3][4] Understanding the long-term impact of this compound on cancer cell survival and proliferation is crucial for its preclinical development and for elucidating its mechanism of action.
This compound's dual inhibitory function targets two critical cellular pathways: the mTOR signaling cascade, which is central to cell growth, proliferation, and survival, and the DNA-PK-mediated non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2] By inhibiting both, this compound has the potential to exert potent and lasting anti-proliferative effects on cancer cells. This protocol is designed to provide a robust and reproducible method for quantifying these long-term effects.
Principle of the Assay
The colony formation assay is founded on the principle that a single viable cell, under optimal growth conditions, can proliferate to form a discrete colony.[5] A colony is typically defined as a cluster of at least 50 cells, which is the progeny of the founding cell.[6] The ability of cells to form colonies following treatment with a therapeutic agent is a measure of their reproductive integrity and survival. A reduction in the number or size of colonies in treated cells compared to untreated controls indicates the agent's long-term cytotoxic or cytostatic effects.
Data Presentation
Quantitative data from the colony formation assay should be meticulously recorded and presented to allow for clear interpretation and comparison across different treatment conditions. The following tables provide a template for organizing experimental data.
Table 1: Cell Seeding Density Optimization
| Cell Line | Seeding Density (cells/well) | Plating Efficiency (%) | Optimal Seeding Density |
| Cell Line A | 100 | ||
| 200 | |||
| 500 | |||
| Cell Line B | 100 | ||
| 200 | |||
| 500 |
Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%
Table 2: Long-Term Effects of this compound on Colony Formation
| Treatment Group | Concentration (nM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| Control (DMSO) | 0 | 1.0 | ||
| This compound | 10 | |||
| 50 | ||||
| 100 | ||||
| 500 |
Surviving Fraction (SF) = (PE of treated cells / PE of control cells)
Experimental Protocols
This section provides a detailed methodology for conducting a colony formation assay to evaluate the long-term effects of this compound.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines of interest.
-
Complete Cell Culture Medium: As required for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA (0.25%): For cell detachment.
-
This compound: Stock solution in DMSO.
-
6-well Tissue Culture Plates.
-
Fixation Solution: 10% neutral buffered formalin or a mixture of methanol and acetic acid (3:1).
-
Staining Solution: 0.5% crystal violet in 25% methanol.[7]
-
Incubator: 37°C, 5% CO2.
-
Microscope: For observing cells.
-
Hemocytometer or Automated Cell Counter.
Experimental Workflow
The following diagram illustrates the key steps in the colony formation assay.
Detailed Protocol
1. Cell Culture and Maintenance:
- Culture the selected cancer cell lines in their recommended complete medium in a 37°C incubator with 5% CO2.
- Ensure cells are in the logarithmic growth phase and sub-confluent before starting the experiment.
2. Cell Harvesting and Counting:
- Aspirate the culture medium and wash the cells once with sterile PBS.
- Add an appropriate volume of 0.25% Trypsin-EDTA to detach the cells and incubate at 37°C for 3-5 minutes.
- Neutralize the trypsin with complete medium and collect the cell suspension.
- Centrifuge the cell suspension at 1000 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
- Determine the viable cell count using a hemocytometer and trypan blue exclusion or an automated cell counter.
3. Cell Seeding:
- Based on a pre-determined optimal seeding density (typically 100-1000 cells/well for a 6-well plate), prepare a single-cell suspension in complete medium.
- Seed the appropriate number of cells into each well of 6-well plates.
- Gently swirl the plates to ensure an even distribution of cells.
- Incubate the plates for 12-24 hours to allow for cell attachment.
4. This compound Treatment:
- Prepare serial dilutions of this compound in complete medium from a stock solution. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
- After cell attachment, aspirate the medium and add the medium containing the desired concentrations of this compound or the vehicle control.
- For continuous long-term exposure, the medium with fresh this compound should be replaced every 2-3 days.
5. Long-Term Incubation:
- Incubate the plates at 37°C with 5% CO2 for 10-14 days, or until visible colonies have formed in the control wells.[8]
- Monitor the plates periodically to check for colony growth.
6. Fixation and Staining:
- Once colonies in the control wells are of a sufficient size (at least 50 cells), terminate the experiment.
- Gently aspirate the medium from each well.
- Carefully wash the wells once with PBS.
- Add 1-2 mL of fixation solution to each well and incubate at room temperature for 10-15 minutes.
- Remove the fixation solution and allow the plates to air dry.
- Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.[8]
- Carefully remove the crystal violet solution and wash the plates with tap water until the excess stain is removed.
- Allow the plates to air dry completely.
7. Colony Counting and Imaging:
- Once dry, the plates can be imaged using a scanner or a camera.
- Count the number of colonies (containing ≥50 cells) in each well. This can be done manually or using imaging software.
8. Data Analysis:
- Calculate the Plating Efficiency (PE) for the control group.
- Calculate the Surviving Fraction (SF) for each treatment group.
- Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.
Signaling Pathway
This compound exerts its effects by targeting the mTOR and DNA-PK signaling pathways. The diagram below illustrates the central role of these kinases and the points of inhibition by this compound.
Conclusion
The colony formation assay is an indispensable tool for characterizing the long-term efficacy of anti-cancer agents like this compound. By following this detailed protocol, researchers can obtain reliable and quantifiable data on the impact of this compound on the clonogenic survival of cancer cells. This information is critical for advancing our understanding of its therapeutic potential and for guiding further drug development efforts. The dual inhibition of mTOR and DNA-PK by this compound suggests a potent mechanism for overcoming resistance and inducing long-lasting anti-tumor effects, which can be effectively evaluated using this assay.
References
- 1. This compound, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C16H16N8O | CID 58298318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. ossila.com [ossila.com]
- 6. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 7. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 8. Clonogenic Assay [bio-protocol.org]
Application Notes and Protocols: Utilizing CC-115 as a Radiosensitizer in Melanoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanoma, a highly aggressive form of skin cancer, often exhibits resistance to conventional treatments like radiotherapy.[1][2] This resistance is partly attributed to efficient DNA damage repair mechanisms and pro-survival signaling pathways within the cancer cells.[1][2] A promising strategy to overcome this challenge is the combination of radiotherapy with targeted agents that can sensitize tumor cells to radiation-induced damage.
CC-115 is a dual inhibitor of the mechanistic target of rapamycin (mTOR) kinase and the DNA-dependent protein kinase (DNA-PK).[3][4][5] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, which is essential for repairing DNA double-strand breaks (DSBs) induced by ionizing radiation (IR).[3][4][6] The mTOR pathway is a central regulator of cell growth, proliferation, and survival.[7][8] By simultaneously targeting both DNA repair and pro-survival signaling, this compound has demonstrated potential as a potent radiosensitizer in preclinical melanoma models.[1][3][4]
These application notes provide a comprehensive overview of the preclinical data and detailed protocols for investigating the synergistic effects of this compound and radiotherapy in melanoma cell lines.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the effects of this compound in combination with radiotherapy on melanoma cells.
Table 1: Effect of this compound and Ionizing Radiation (IR) on Cell Viability in Melanoma Cell Lines
| Cell Line | Treatment | Concentration/Dose | Apoptosis (%) | Necrosis (%) |
| Melanoma Line 1 | Control | - | 5.2 | 3.1 |
| This compound | 1 µM | 15.8 | 5.4 | |
| IR | 4 Gy | 10.5 | 8.2 | |
| This compound + IR | 1 µM + 4 Gy | 35.7 | 12.6 | |
| Melanoma Line 2 | Control | - | 3.8 | 2.5 |
| This compound | 1 µM | 12.1 | 4.9 | |
| IR | 4 Gy | 8.9 | 6.7 | |
| This compound + IR | 1 µM + 4 Gy | 28.4 | 10.1 |
Data is representative and compiled from findings reported in preclinical studies.
Table 2: Clonogenic Survival and Radiosensitization by this compound in Melanoma Cells
| Cell Line | Treatment | Surviving Fraction (SF) at 2 Gy | Dose Enhancement Factor (DEF) |
| Melanoma Line A | IR Alone | 0.65 | 1.0 |
| This compound (0.5 µM) + IR | 0.42 | 1.5 | |
| Melanoma Line B | IR Alone | 0.72 | 1.0 |
| This compound (0.5 µM) + IR | 0.51 | 1.4 |
DEF > 1 indicates a radiosensitizing effect. Data is illustrative of preclinical findings.[3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its radiosensitizing effects.
Caption: Mechanism of action of this compound in combination with radiotherapy.
Caption: A typical experimental workflow for evaluating this compound and radiotherapy.
Experimental Protocols
The following are detailed protocols for key experiments to assess the combination of this compound and radiotherapy in melanoma cells.
Cell Culture and Reagents
-
Cell Lines: Human melanoma cell lines (e.g., A375, SK-MEL-28, WM-115).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C. Dilute to the desired final concentrations in culture medium just before use.
Drug and Radiation Treatment
-
Seed melanoma cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for clonogenic assays).
-
Allow cells to adhere overnight.
-
Pre-treat cells with the desired concentration of this compound or vehicle control (DMSO) for a specified period (e.g., 2-4 hours) before irradiation.
-
Irradiate cells with a single dose of ionizing radiation (e.g., 2, 4, 6, 8 Gy) using a calibrated irradiator.
-
After irradiation, replace the medium with fresh medium containing this compound or vehicle control and incubate for the desired experimental duration.
Cell Viability Assay (MTT Assay)
-
Seed 5,000 cells per well in a 96-well plate.
-
Treat cells with this compound and/or radiotherapy as described above.
-
After the incubation period (e.g., 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Apoptosis and Necrosis Analysis (Annexin V/Propidium Iodide Staining)
-
Seed 1 x 10⁵ cells per well in a 6-well plate.
-
Treat cells as described above and incubate for 48-72 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Clonogenic Survival Assay
-
Seed a predetermined number of cells (e.g., 200-2000 cells, depending on the radiation dose) in 6-well plates.
-
Allow cells to attach overnight.
-
Pre-treat with this compound or vehicle for 2-4 hours.
-
Irradiate the cells with increasing doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. The SF is calculated as: (number of colonies formed after treatment) / (number of cells seeded x PE).
-
Plot the SF versus the radiation dose on a semi-logarithmic scale to generate cell survival curves. The dose enhancement factor (DEF) can be calculated to quantify the radiosensitizing effect.
Western Blot Analysis
-
Seed 1-2 x 10⁶ cells in a 10 cm dish and treat as required.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-DNA-PK (S2056), total DNA-PK, phospho-S6 ribosomal protein, total S6, γH2AX) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The dual inhibition of DNA-PK and mTOR by this compound presents a rational and effective strategy to enhance the efficacy of radiotherapy in melanoma. The provided protocols offer a framework for researchers to further investigate this promising combination therapy. The synergistic effect of this compound and radiation, as demonstrated by preclinical data, warrants further exploration and may pave the way for improved therapeutic outcomes in melanoma patients.[3][4] Clinical trials have been initiated to evaluate this compound alone and in combination with other therapies, including radiotherapy.[3][9][10]
References
- 1. Confronting Melanoma Radioresistance: Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. binasss.sa.cr [binasss.sa.cr]
- 3. Dual mTOR/DNA-PK Inhibitor this compound Induces Cell Death in Melanoma Cells and Has Radiosensitizing Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual mTOR/DNA-PK Inhibitor this compound Induces Cell Death in Melanoma Cells and Has Radiosensitizing Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Frontiers | mTOR Inhibitors as Radiosensitizers in Neuroendocrine Neoplasms [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. ascopubs.org [ascopubs.org]
Application Notes and Protocols for In Vivo Studies with CC-115
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosing, scheduling, and experimental protocols for the dual DNA-PK and mTOR inhibitor, CC-115, based on preclinical findings. The following information is intended to guide the design and execution of in vivo studies investigating the efficacy and mechanism of action of this compound in various cancer models.
Core Principles of this compound Action
This compound is a potent oral inhibitor of two key cellular kinases: DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR).[1][2][3] This dual-inhibition mechanism allows this compound to simultaneously disrupt critical pathways involved in cell growth, proliferation, survival, and DNA damage repair.[1] Preclinical studies have demonstrated its antitumor activity in a range of solid and hematopoietic cancer models.[1] this compound exhibits favorable pharmacokinetic profiles across multiple species, with good oral bioavailability in mice (53%), rats (76%), and dogs (~100%).[1][3]
In Vivo Dosing and Schedule Summary
The following tables summarize the in vivo dosing and scheduling of this compound as reported in various preclinical studies. These serve as a starting point for dose-ranging and efficacy studies in new tumor models.
Table 1: this compound Dosing and Scheduling in Xenograft Models
| Cancer Model | Animal Model | Dose | Dosing Schedule | Route of Administration | Key Findings | Reference |
| Renal Cell Carcinoma (786-O) | Nude Mice | 2 and 5 mg/kg | Daily for 20 days | Oral | Significant inhibition of subcutaneous xenograft growth. | [4] |
| Non-Small Cell Lung Cancer (Patient-Derived) | Nude Mice | 15 mg/kg | Daily for 15 days | Oral | Remarkable suppression of xenograft growth. | [5] |
| Multiple Myeloma (ANBL6, RPMI8226, H929) | Mice | Not specified | Once daily | Oral | Inhibition of tumor growth. | [6] |
| Various Cancers | Mice | 0.25, 0.5, 1 mg/kg | Twice daily (bid) or Once daily (qd) | Oral | Tumor volume reductions of 46-66%. | [2][3] |
Signaling Pathway of this compound
This compound's dual-inhibitory action on DNA-PK and mTOR disrupts two central signaling cascades in cancer cells. The following diagram illustrates the key targets and downstream effects of this compound.
Experimental Protocols
The following protocols are synthesized from methodologies reported in preclinical studies of this compound.
Protocol 1: Subcutaneous Xenograft Model
This protocol outlines the establishment of a subcutaneous tumor xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Cancer cell line of interest (e.g., 786-O, patient-derived NSCLC cells)
-
Immunocompromised mice (e.g., Nude, SCID, or NSG mice), 6-8 weeks old
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel or other basement membrane matrix (optional, can improve tumor take-rate)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Gavage needles
-
Calipers
-
Sterile surgical instruments
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells in their recommended complete medium to ~80% confluency.
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 106 cells per 100 µL. Keep cells on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
When tumors reach a mean volume of approximately 100-150 mm3, randomize mice into treatment and control groups (n=5-10 mice per group).
-
-
This compound Formulation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, freshly prepare the dosing solution by diluting the stock in the vehicle (e.g., 0.5% methylcellulose) to the desired final concentration (e.g., 2, 5, or 15 mg/kg).
-
Administer the this compound formulation or vehicle control to the respective groups via oral gavage daily or as per the planned schedule. The volume is typically 100-200 µL per mouse.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and behavior of the animals daily.
-
At the end of the study (e.g., after 20-30 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and record their final weights.
-
-
Pharmacodynamic Analysis (Optional):
-
A subset of tumors can be collected at various time points after the final dose for pharmacodynamic analysis (see Protocol 2).
-
Protocol 2: Pharmacodynamic Analysis of this compound in Tumor Tissue
This protocol describes the analysis of target engagement and downstream signaling effects of this compound in tumor xenografts.
Materials:
-
Tumor tissue from this compound and vehicle-treated mice
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-DNA-PK (S2056), anti-DNA-PK, anti-p-AKT (S473), anti-AKT, anti-p-4E-BP1, anti-4E-BP1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Tissue Lysis:
-
Excise tumors from treated and control animals and snap-freeze them in liquid nitrogen or immediately process.
-
Homogenize the tumor tissue in ice-cold lysis buffer.
-
Centrifuge the lysates at high speed to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Experimental Workflow Diagram
The following diagram provides a high-level overview of a typical in vivo efficacy study with this compound.
By following these protocols and considering the provided dosing information, researchers can effectively design and execute preclinical in vivo studies to further elucidate the therapeutic potential of this compound. It is crucial to adapt these general guidelines to specific experimental needs and to adhere to all institutional animal care and use committee (IACUC) regulations.
References
Troubleshooting & Optimization
Technical Support Center: Investigating the Role of ABCG2 and ABCB1 in CC-115 Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the role of the ATP-binding cassette (ABC) transporters ABCG2 (Breast Cancer Resistance Protein, BCRP) and ABCB1 (P-glycoprotein, P-gp) in cellular resistance to the dual mTOR and DNA-PK inhibitor, CC-115.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected resistance to this compound in our cancer cell line. Could ABC transporter expression be a factor?
A1: Yes, overexpression of ABC transporters is a common mechanism of multidrug resistance. Specifically, this compound has been identified as a substrate for the ABCG2 transporter, and its overexpression can lead to significant resistance.[1][2] this compound may also be a substrate for the ABCB1 transporter.[1][2] Therefore, it is crucial to assess the expression and function of both ABCG2 and ABCB1 in your cell line.
Q2: How can we confirm if this compound is being actively transported out of our cells by ABCG2 or ABCB1?
A2: You can perform a drug efflux assay using flow cytometry. This involves loading the cells with a fluorescent substrate of the transporter (e.g., pheophorbide A for ABCG2, Calcein-AM for ABCB1) or with this compound itself if a fluorescently labeled version is available, and then measuring the rate of fluorescence decrease over time. To confirm the involvement of a specific transporter, you can perform the assay in the presence and absence of known inhibitors, such as Ko143 for ABCG2 or Verapamil/Tariquidar for ABCB1. A slower efflux rate in the presence of the inhibitor suggests that the transporter is actively effluxing the substrate.
Q3: Our cells show high ABCG2 mRNA levels, but the resistance to this compound is not as high as expected. What could be the reason?
A3: Several factors could contribute to this discrepancy:
-
Post-transcriptional and Post-translational Modifications: High mRNA levels do not always directly correlate with high functional protein levels. The transporter protein may be improperly folded, localized, or degraded.
-
Transporter Localization: For ABCG2 to be effective in drug efflux, it must be correctly localized to the plasma membrane. You can verify its subcellular localization using immunofluorescence or cell surface biotinylation followed by western blotting.
-
Functional Activity: The transporter may be present but non-functional. A functional assay, such as a drug efflux assay, is necessary to confirm its activity.
-
Presence of Inhibitors: Your cell culture medium or other experimental reagents might contain unknown inhibitors of ABCG2.
Q4: We are trying to establish a this compound resistant cell line by continuous exposure to the drug. What is the recommended approach?
A4: Generating a drug-resistant cell line typically involves a dose-escalation strategy. Start by treating the parental cell line with a low concentration of this compound (e.g., the IC20) and gradually increase the concentration as the cells adapt and resume proliferation. This process can take several months. It is advisable to maintain a parallel culture of the parental cell line under the same conditions (without the drug) as a control. Periodically, you should characterize the resistant phenotype by determining the IC50 of this compound and assess the expression and function of ABCG2 and ABCB1.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results for this compound.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Optimize cell density to ensure they are in the logarithmic growth phase throughout the experiment. |
| Drug Dilution Inaccuracy | Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation, leading to changes in drug concentration. Fill the outer wells with sterile PBS or media. |
| Inconsistent Incubation Time | Adhere to a strict incubation time for drug exposure in all experiments. |
| Contamination | Regularly check cell cultures for any signs of microbial contamination. |
Issue 2: Low or no signal in the flow cytometry-based drug efflux assay.
| Possible Cause | Troubleshooting Step |
| Incorrect Fluorescent Substrate | Confirm that the chosen fluorescent substrate is appropriate for the transporter being studied (e.g., Pheophorbide A for ABCG2, Rhodamine 123 for ABCB1). |
| Sub-optimal Substrate Concentration | Titrate the concentration of the fluorescent substrate to achieve an optimal signal-to-noise ratio. |
| Insufficient Loading Time | Optimize the incubation time for loading the cells with the fluorescent substrate. |
| Low Transporter Expression | The cell line may have very low or no expression of the target ABC transporter. Confirm expression levels using qPCR or Western blotting. |
| Cell Viability Issues | Ensure that the cells are viable and healthy before and during the assay, as dead cells can affect fluorescence. |
Issue 3: Inconsistent results in reversing this compound resistance with ABC transporter inhibitors.
| Possible Cause | Troubleshooting Step |
| Inhibitor Potency and Specificity | Use well-characterized and specific inhibitors at their optimal concentrations (e.g., Ko143 for ABCG2, Tariquidar for ABCB1). Be aware of potential off-target effects. |
| Inhibitor Instability | Prepare fresh solutions of the inhibitors for each experiment, as some can be unstable in solution. |
| Insufficient Pre-incubation Time | Pre-incubate the cells with the inhibitor for a sufficient period before adding this compound to ensure adequate inhibition of the transporter. |
| Multiple Resistance Mechanisms | The cells may have developed other resistance mechanisms in addition to ABC transporter overexpression. Consider investigating other possibilities, such as alterations in the drug target (mTOR/DNA-PK) or downstream signaling pathways. |
Quantitative Data Summary
The following table summarizes the cytotoxicity of this compound in cell lines with varying expression levels of ABCG2 and ABCB1. The resistance factor (RF) is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental (sensitive) cell line.
| Cell Line | Transporter Overexpressed | Parental Cell Line | IC50 of this compound (nM) | Resistance Factor (RF) | Reference |
| HEK293/Vec | None (Vector Control) | HEK293 | ~250 | 1 | [2] |
| HEK293/ABCG2 | ABCG2 | HEK293 | ~1500 | ~6 | [2] |
| MCF7/Vec | None (Vector Control) | MCF7 | ~500 | 1 | [2] |
| MCF7/ABCG2 | ABCG2 | MCF7 | ~1000 | ~2 | [2] |
| M3K | ABCG2 (endogenous) | MCF7 | ~25000 | ~50 | [2] |
Note: The IC50 values are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
Cytotoxicity Assay (MTS/MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Parental and this compound resistant cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same concentration as in the highest drug concentration well.
-
Remove the medium from the cells and add the this compound dilutions.
-
Incubate the plate for 72 hours (or a pre-determined optimal time) at 37°C in a humidified incubator with 5% CO2.
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours. If using MTT, add the solubilization solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Flow Cytometry-Based Drug Efflux Assay
This protocol assesses the function of ABCG2 or ABCB1 transporters.
Materials:
-
Parental and resistant cell lines
-
Fluorescent substrate (e.g., Pheophorbide A for ABCG2, Calcein-AM for ABCB1)
-
Specific transporter inhibitor (e.g., Ko143 for ABCG2, Tariquidar for ABCB1)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend them in assay buffer.
-
Divide the cells into three groups: unstained control, substrate only, and substrate with inhibitor.
-
Pre-incubate the "substrate with inhibitor" group with the specific inhibitor for 30-60 minutes.
-
Add the fluorescent substrate to the "substrate only" and "substrate with inhibitor" groups and incubate for an optimized loading time.
-
Wash the cells to remove excess substrate and resuspend them in fresh, pre-warmed medium (with or without the inhibitor).
-
Analyze the cells on a flow cytometer at different time points (e.g., 0, 30, 60, 90 minutes) to measure the decrease in intracellular fluorescence.
-
Compare the fluorescence retention in the presence and absence of the inhibitor. Reduced efflux (higher fluorescence retention) in the presence of the inhibitor indicates transporter-mediated efflux.
Visualizations
Caption: Workflow for determining the IC50 of this compound using a cytotoxicity assay.
Caption: Role of ABCG2 and ABCB1 in mediating this compound resistance.
Caption: A logical workflow for troubleshooting this compound resistance.
References
Cc-115 solubility and stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of CC-115. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It exhibits good solubility in DMSO. For aqueous-based assays, it is crucial to ensure that the final concentration of DMSO is low enough to not affect the experimental system.
Q2: I am observing precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer. What can I do?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous buffer may be exceeding its aqueous solubility limit. Try performing serial dilutions to a lower final concentration.
-
Increase the percentage of co-solvent: If your experimental system allows, a slightly higher percentage of DMSO in the final solution may help maintain solubility. However, always validate the tolerance of your assay to the final DMSO concentration.
-
Use a different buffer system: The pH and composition of your buffer can influence the solubility of this compound. Experimenting with different pH values or buffer components may improve solubility.
-
Consider formulation aids: For in vivo studies, suspending agents like carboxymethylcellulose sodium (CMC-Na) or formulation vehicles containing components like PEG300 and Tween 80 can be used to achieve stable suspensions or solutions.
Q3: What are the recommended storage conditions for this compound?
A3: For solid this compound, storage at -20°C for up to two years is recommended. Stock solutions in DMSO can be stored at -80°C for up to six months or at 4°C for up to two weeks. It is best practice to prepare fresh dilutions from the stock solution for each experiment.
Solubility Data
The solubility of a compound is dependent on the solvent, temperature, and pH. Below is a summary of available solubility data for this compound. Please note that quantitative data in a wide range of organic solvents is limited in publicly available literature. Researchers are encouraged to determine the solubility in their specific solvent systems experimentally.
| Solvent/Vehicle | Concentration | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | 67 mg/mL (199.19 mM) | 25°C | High solubility, suitable for stock solutions. |
| Dimethylformamide (DMF) | 10 mg/mL | Not Specified | Good solubility. |
| DMSO:PBS (pH 7.2) (1:10) | 0.01 mg/mL | Not Specified | Limited aqueous solubility. |
| Water | Insoluble | 25°C | |
| Ethanol | Insoluble | 25°C | |
| Carboxymethylcellulose sodium (CMC-Na) | ≥5 mg/mL | Not Specified | Forms a homogeneous suspension for oral administration. |
| 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH₂O | 3.550 mg/mL (10.55 mM) | Not Specified | Clear solution for injection. |
| 5% DMSO, 95% Corn oil | 3.500 mg/mL (10.41 mM) | Not Specified | Clear solution for injection. |
Stability Information
The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. Stability can be affected by the solvent, temperature, pH, and exposure to light. While specific degradation kinetics for this compound in various solvents are not extensively published, general best practices for handling small molecule inhibitors should be followed.
General Recommendations:
-
Storage: Store stock solutions in tightly sealed vials at low temperatures (-20°C or -80°C) and protected from light.
-
Working Solutions: Prepare fresh working solutions from your stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
pH: The stability of compounds can be pH-dependent. If working with aqueous buffers, it is advisable to assess the stability of this compound in your specific buffer system over the duration of your experiment.
Experimental Protocols
1. Protocol for Determining Thermodynamic (Shake-Flask) Solubility
This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent.[1][2]
-
Materials:
-
This compound powder
-
Solvent of interest (e.g., ethanol, PBS)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
-
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV) with a standard curve.
-
2. Protocol for Stability-Indicating HPLC Method Development
This protocol outlines the general steps for developing an HPLC method to assess the stability of this compound and separate it from potential degradation products.[3]
-
Objective: To develop a method that can resolve the parent this compound peak from any peaks corresponding to degradation products formed under stress conditions.
-
Materials:
-
This compound
-
HPLC system with a UV or PDA detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, methanol, water with acid/base modifiers)
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂) and equipment (e.g., UV lamp, oven).
-
-
Procedure:
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Dissolve this compound in a suitable solvent and expose it to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. Samples can be heated to accelerate degradation.
-
Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 60-80°C).
-
Photostability: Expose a solution of this compound to UV light.
-
-
HPLC Method Development:
-
Analyze the stressed samples using reverse-phase HPLC.
-
Optimize the mobile phase composition (gradient and isocratic elution), column type, flow rate, and detection wavelength to achieve baseline separation between the this compound peak and all degradation product peaks.
-
-
Method Validation:
-
Once a suitable method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
-
Visualizations
Signaling Pathway of this compound
This compound is a dual inhibitor of mTOR (mammalian target of rapamycin) and DNA-PK (DNA-dependent protein kinase). The diagram below illustrates the key signaling pathways affected by this compound.
Caption: this compound inhibits mTORC1/2 and DNA-PK pathways.
Experimental Workflow for Solubility Determination
The following diagram outlines the general workflow for determining the solubility of this compound using the shake-flask method.
Caption: Shake-flask method workflow for solubility.
References
Technical Support Center: Optimizing Cc-115 Dosage in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual mTOR/DNA-PK inhibitor, Cc-115, in animal models. Our goal is to help you optimize your experimental design to minimize toxicity and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally bioavailable dual inhibitor of mammalian Target of Rapamycin (mTOR) and DNA-dependent protein kinase (DNA-PK).[1][2] By inhibiting both mTORC1 and mTORC2, this compound disrupts downstream signaling pathways involved in cell growth, proliferation, and survival.[3] Its inhibition of DNA-PK impairs the repair of DNA double-strand breaks.[2]
Q2: What is a typical starting dose for this compound in mice?
A2: Based on preclinical studies, doses ranging from 0.25 mg/kg to 1 mg/kg administered twice daily (BID) or 1 mg/kg once daily (QD) have been used in mouse models. The optimal starting dose will depend on the specific animal model and the experimental endpoint. It is always recommended to perform a dose-range-finding study to determine the optimal dose for your specific model.
Q3: How should this compound be formulated for oral administration in animal studies?
A3: For oral gavage in mice, a common vehicle formulation is a suspension in 0.5% methylcellulose or a solution in a mixture of solvents like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] The choice of vehicle should be carefully considered to ensure the stability and bioavailability of this compound. It is crucial to test the solubility and stability of this compound in the chosen vehicle before initiating in vivo studies.
Q4: What are the expected toxicities of this compound in animal models?
A4: The toxicity profile of this compound is generally consistent with other mTOR inhibitors.[5] Expected toxicities can include hematological effects such as anemia, thrombocytopenia, and neutropenia, as well as metabolic abnormalities like hyperglycemia.[6][7][8] Non-specific signs of toxicity such as weight loss, decreased activity, and changes in appetite may also be observed.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected animal mortality or severe toxicity at a previously reported "safe" dose. | - Strain Sensitivity: Different mouse strains can exhibit varying sensitivities to drug toxicity.[9]- Vehicle Toxicity: The vehicle used for formulation may have its own toxic effects.- Formulation Error: Incorrect calculation of concentration or improper suspension/dissolution of this compound. | - Perform a dose-range-finding study in the specific mouse strain you are using.- Administer a vehicle-only control group to assess any vehicle-related toxicity.- Verify the concentration and homogeneity of your this compound formulation. |
| High variability in tumor growth inhibition between animals in the same treatment group. | - Inconsistent Dosing: Inaccurate oral gavage technique leading to variable drug delivery.- Variable Drug Metabolism: Differences in individual animal metabolism.- Tumor Heterogeneity: Variation in the initial tumor size and growth rate. | - Ensure all personnel are properly trained in oral gavage techniques.- Increase the number of animals per group to account for biological variability.- Start treatment when tumors reach a consistent size across all animals. |
| Animals exhibit significant weight loss (>15-20%). | - Drug-related Toxicity: this compound may be causing systemic toxicity leading to reduced food and water intake.- Tumor Burden: Large tumors can cause cachexia and weight loss. | - Reduce the dose of this compound or switch to a less frequent dosing schedule (e.g., from BID to QD).- Provide supportive care, such as supplemental nutrition and hydration.- Monitor tumor burden closely and consider humane endpoints based on tumor size. |
| Observed hematological abnormalities (e.g., low platelet or neutrophil counts). | - On-target effect of mTOR inhibition: mTOR plays a role in hematopoiesis.[3] | - Monitor complete blood counts (CBCs) regularly throughout the study.- Consider a dose reduction or temporary cessation of treatment to allow for hematopoietic recovery.- Consult with a veterinarian for supportive care options. |
Quantitative Toxicity Data Summary
The following table summarizes the dose-limiting toxicities (DLTs) observed in a Phase I clinical trial of this compound in humans. While this data is from human studies, it provides valuable insight into the potential toxicities to monitor in preclinical animal models. The Maximum Tolerated Dose (MTD) in this study was determined to be 10 mg twice daily (BID).[5]
| Dose-Limiting Toxicity | Grade 3 | Grade 4 |
| Thrombocytopenia | ✓ | ✓ |
| Stomatitis | ✓ | |
| Hyperglycemia | ✓ | ✓ |
| Asthenia/Fatigue | ✓ | |
| Increased Transaminases | ✓ |
Experimental Protocols
Dose-Range-Finding (MTD) Study Protocol
This protocol outlines a general procedure for determining the Maximum Tolerated Dose (MTD) of this compound in mice.
-
Animal Model: Use a relevant mouse strain for your research question (e.g., BALB/c or C57BL/6).[9] Use age and weight-matched animals (e.g., 6-8 weeks old).
-
Group Allocation: Assign a minimum of 3-5 mice per dose group. Include a vehicle control group.
-
Dose Escalation:
-
Start with a low dose (e.g., 0.25 mg/kg BID) based on literature.
-
Employ a dose escalation scheme (e.g., modified Fibonacci or 100% increments) for subsequent groups.
-
-
Drug Administration:
-
Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound via oral gavage at a consistent volume (e.g., 10 mL/kg).
-
-
Toxicity Monitoring:
-
Clinical Observations: Record daily observations for signs of toxicity, including changes in posture, activity, fur texture, and breathing.
-
Body Weight: Measure body weight daily. A greater than 20% loss in body weight is often considered a humane endpoint.[10]
-
Hematology and Clinical Chemistry: Collect blood samples at baseline and at the end of the study for a complete blood count (CBC) and serum chemistry panel (including glucose, ALT, AST).
-
-
MTD Determination: The MTD is defined as the highest dose that does not induce mortality, >20% body weight loss, or other severe clinical signs of toxicity.[10]
Pharmacokinetic (PK) Study Protocol
-
Animal Model and Grouping: Use the same strain of mice as in your efficacy studies. Assign at least 3 mice per time point.
-
Dosing: Administer a single oral dose of this compound at a dose level determined to be well-tolerated from the MTD study.
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital or submandibular bleeding) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and oral bioavailability.
Visualizations
Caption: this compound dual inhibition of mTOR and DNA-PK signaling pathways.
Caption: Workflow for a typical dose-escalation study to determine MTD.
Caption: Relationship between experimental variables for dosage optimization.
References
- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 2. This compound, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of mTOR Inhibitors in Hematologic Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. Hematological toxicity of mTOR inhibitors is mild and dose-dependent in patients with tuberous sclerosis and subependymal giant cell astrocytoma | Urbański | Acta Haematologica Polonica [journals.viamedica.pl]
- 8. Hematologic toxicities associated with mTOR inhibitors temsirolimus and everolimus in cancer patients: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pacificbiolabs.com [pacificbiolabs.com]
Troubleshooting inconsistent results in Cc-115 experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Cc-115.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, dual inhibitor of the mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1][2] Its anti-cancer activity stems from its ability to simultaneously disrupt two critical cellular pathways:
-
DNA-PK Inhibition : this compound binds to and inhibits DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway, which repairs DNA double-strand breaks (DSBs).[1][2] This inhibition prevents the proper repair of DNA damage, which can be lethal to cancer cells that often experience high levels of replication stress.[1] Mechanistically, this compound blocks the dissociation of the repair complex (including DNA-PKcs, XRCC4, and DNA ligase IV) from DNA ends.[1][3]
-
mTOR Kinase Inhibition : The compound inhibits both mTOR complex 1 (mTORC1) and mTORC2.[2][4] The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and it is often hyperactivated in various cancers.[2]
By targeting both pathways, this compound can potently block cell proliferation and, in many cancer cell lines, induce apoptosis (programmed cell death).[1]
Q2: What are the typical effective concentrations of this compound in in vitro experiments?
The effective concentration of this compound varies significantly depending on the cell line and the specific assay being performed. It is crucial to determine the optimal concentration for your specific experimental system empirically. Below is a summary of reported values.
| Assay Type | Target / Cell Line | Reported IC50 / GI50 | Reference |
| Enzyme Inhibition | DNA-PK | 13 nM | [4] |
| mTOR Kinase | 21 nM | [4] | |
| Cell Proliferation | PC-3 (Prostate Cancer) | 138 nM | [4] |
| Panel of 123 Cancer Lines | 15 nM - 1.77 µM | [1] | |
| Apoptosis/Cell Death | Chronic Lymphocytic Leukemia (CLL) | 0.51 µM | [5] |
| Healthy B Cells | 0.93 µM | [5] | |
| NHEJ Inhibition | Various Cancer Cell Lines | Low micromolar (µM) range | [1] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Section 2: Troubleshooting Inconsistent Efficacy
Q3: My GI50/IC50 values for this compound are inconsistent between experiments. What could be the cause?
Variability in potency measurements is a common issue. A systematic approach is required to identify the source of the inconsistency.
Q4: I observe high variability in apoptosis induction with this compound across different cell lines. Why is this?
This is an expected outcome. The cellular response to this compound is highly dependent on the genetic background of the cancer cell line.[1] While some cell lines undergo potent apoptosis, others may primarily exhibit cell cycle arrest.[1]
Troubleshooting Steps:
-
Confirm Apoptosis: Use multiple markers, such as cleaved caspase-3/7, PARP cleavage (by Western blot), or Annexin V/PI staining (by flow cytometry).
-
Assess Cell Cycle: Perform cell cycle analysis (e.g., propidium iodide staining) to check for arrest in G1 or G2/M phases.
-
Review Cell Line Characteristics: The sensitivity of cells to DNA-PK inhibition can be influenced by the status of other DNA damage repair proteins, such as ATM.[1] ATM-deficient cells have shown higher sensitivity to this compound.[1][3]
Q5: My cells appear to be developing resistance to this compound. What are the potential mechanisms?
A key mechanism of resistance to this compound is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps.
-
Mechanism : this compound has been identified as a substrate for the ABCG2 transporter and may also be transported by ABCB1.[6] These proteins actively pump this compound out of the cell, lowering its intracellular concentration and thus reducing its ability to engage with its targets (DNA-PK and mTOR).[6][7] Overexpression of ABCG2 has been shown to significantly increase resistance to this compound.[6]
Experimental Validation:
-
Expression Analysis : Check for the expression of ABCG2 and ABCB1 in your resistant cell lines at both the mRNA (qRT-PCR) and protein (Western blot or flow cytometry) levels.
-
Inhibitor Co-treatment : Treat resistant cells with this compound in combination with known small-molecule inhibitors of ABCG2 (e.g., Ko143) or ABCB1 (e.g., verapamil). A restoration of sensitivity to this compound would confirm the role of these transporters in the observed resistance.
Section 3: Experimental Protocols & Methodologies
Protocol 1: General Western Blot for Phospho-DNA-PKcs (S2056)
This protocol is for assessing the inhibition of DNA-PK activity by measuring the autophosphorylation of its catalytic subunit (DNA-PKcs) at serine 2056.
Methodology:
-
Cell Seeding : Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
Pre-treatment with this compound : Treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 5 µM) for 1-2 hours. This allows the inhibitor to enter the cells and engage its target.
-
Induction of DNA Damage : To robustly activate the DNA-PK pathway, induce double-strand breaks. This can be done by:
-
Incubation : After inducing damage, incubate the cells for 30-60 minutes to allow for the phosphorylation of DNA-PKcs.
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer : Separate 20-40 µg of protein per lane on an appropriate percentage SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature.
-
Incubate with a primary antibody specific for phospho-DNA-PKcs (Ser2056) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect with an enhanced chemiluminescence (ECL) substrate.
-
-
Controls : Re-probe the membrane for total DNA-PKcs and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 2: Image-Based Non-Homologous End Joining (NHEJ) Assay
This method quantitatively measures the efficiency of the NHEJ repair pathway in live cells and is used to confirm the functional consequence of DNA-PK inhibition by this compound.[1]
Methodology:
-
Assay Principle : The assay typically uses a reporter plasmid that contains a fluorescent protein gene (e.g., GFP) separated from its promoter by a stop cassette that is flanked by recognition sites for a specific restriction enzyme (e.g., I-SceI). When a second plasmid expressing the I-SceI endonuclease is co-transfected into cells, it creates a double-strand break. Successful repair of this break by the NHEJ pathway results in the excision of the stop cassette and expression of the fluorescent protein.
-
Cell Seeding : Plate cells in a 96-well or 384-well imaging plate.
-
Transfection : Co-transfect the cells with the NHEJ reporter plasmid and the I-SceI expression plasmid.
-
This compound Treatment : Immediately after transfection, treat the cells with a range of this compound concentrations. Include a positive control (a known DNA-PK inhibitor like NU7441) and a negative control (vehicle, e.g., DMSO).[1]
-
Incubation : Incubate the cells for 48-72 hours to allow for DNA damage, repair, and expression of the reporter protein.
-
Imaging and Analysis :
-
Stain cell nuclei with a fluorescent dye (e.g., Hoechst).
-
Use a high-content imaging system to acquire images of both the nuclei and the fluorescent reporter protein for each well.
-
Analyze the images to quantify the number of fluorescent (NHEJ-positive) cells relative to the total number of cells (total nuclei count).
-
-
Data Interpretation : A dose-dependent decrease in the percentage of fluorescent cells indicates inhibition of the NHEJ pathway by this compound. The potency of this compound in this assay should be consistent with its potency in inhibiting DNA-PK phosphorylation.[1]
References
- 1. This compound, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, a Dual Mammalian Target of Rapamycin/DNA-Dependent Protein Kinase Inhibitor in Clinical Trial, Is a Substrate of ATP-Binding Cassette G2, a Risk Factor for this compound Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Oral Bioavailability of CC-115
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are seeking to optimize the oral bioavailability of the dual mTOR/DNA-PK inhibitor, CC-115, in vivo.
Troubleshooting Guide: Addressing Suboptimal Oral Exposure of this compound
While preclinical studies have shown generally good oral bioavailability of this compound in animal models, researchers may encounter variability or suboptimal exposure in their specific experimental settings. This guide offers potential reasons and solutions in a question-and-answer format.
Question 1: We are observing low or inconsistent plasma concentrations of this compound after oral administration. What are the potential causes?
Answer:
Several factors related to the physicochemical properties of this compound and the experimental conditions can contribute to variable or low oral exposure. This compound is known to be insoluble in water, which is a primary determinant of its oral absorption. Based on its poor aqueous solubility, this compound is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning its absorption is limited by its dissolution rate or both its dissolution and permeability.
Key factors that could be affecting your results include:
-
Poor Dissolution in the Gastrointestinal (GI) Tract: The crystalline form of this compound may not dissolve sufficiently in the GI fluids to be absorbed effectively.
-
Inadequate Formulation: A simple suspension of this compound in an aqueous vehicle may not provide adequate absorption.
-
"Food Effect": The presence or absence of food in the GI tract can significantly alter the absorption of some drugs. A clinical study on this compound indicated that the total exposure was similar under fasting and fed conditions, suggesting a minimal food effect in humans. However, this may differ in animal models.
-
Intersubject Variability: Physiological differences between individual animals can lead to variations in drug absorption.
Question 2: What formulation strategies can we employ to improve the dissolution and absorption of this compound?
Answer:
For a poorly water-soluble compound like this compound, enhancing its dissolution rate is key to improving oral bioavailability. Here are several formulation strategies, ranging from simple to more advanced techniques:
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug substance increases its surface area, which can lead to a faster dissolution rate.
-
Amorphous Solid Dispersions (ASDs): This is a highly effective technique for improving the solubility and dissolution of poorly soluble drugs. By dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state, its apparent solubility can be significantly increased.
-
Lipid-Based Formulations: Formulating this compound in lipids, oils, or surfactants can enhance its solubilization in the GI tract and facilitate its absorption. Self-emulsifying drug delivery systems (SEDDS) are a sophisticated example of this approach.
-
Use of Solubilizing Excipients: Incorporating excipients such as cyclodextrins, surfactants (e.g., Tween 80, sodium lauryl sulfate), and pH modifiers into your formulation can improve the solubility of this compound.
The choice of strategy will depend on the resources and expertise available in your lab. For many preclinical research settings, preparing an amorphous solid dispersion is a feasible and effective option.
Experimental Protocols
Protocol 1: Preparation of a this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol provides a general method for preparing an ASD of this compound. The specific polymer and drug-to-polymer ratio may need to be optimized for your specific application.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Volatile organic solvent (e.g., dichloromethane, methanol, or a mixture)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieve (e.g., 100 mesh)
Procedure:
-
Dissolution: Accurately weigh this compound and the selected polymer (e.g., in a 1:4 drug-to-polymer ratio). Dissolve both components completely in a minimal amount of the chosen organic solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue evaporation until a thin, dry film is formed on the inside of the flask.
-
Final Drying: Transfer the flask to a vacuum oven and dry overnight at a slightly elevated temperature (e.g., 40-50°C) to remove any residual solvent.
-
Milling and Sieving: Carefully scrape the dried film from the flask. Gently grind the resulting solid into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
-
Characterization (Optional but Recommended): Confirm the amorphous nature of the dispersion using techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
-
Formulation for Dosing: The resulting ASD powder can be suspended in an appropriate vehicle (e.g., 0.5% methylcellulose in water) for oral gavage.
Quantitative Data Summary
The following table summarizes the reported oral bioavailability of this compound in various preclinical species. This data suggests that while this compound is poorly soluble in water, it has good permeability, characteristic of a BCS Class II compound.
| Species | Oral Bioavailability (%) | Reference |
| Mouse | 53 | [1][2] |
| Rat | 76 | [1][2] |
| Dog | ~100 | [1][2] |
Visualizations
This compound Signaling Pathway
This compound is a dual inhibitor of the mammalian target of rapamycin (mTOR) and DNA-dependent protein kinase (DNA-PK). These two kinases are critical nodes in signaling pathways that regulate cell growth, proliferation, survival, and DNA damage repair.
Caption: this compound inhibits both mTOR (mTORC1 and mTORC2) and DNA-PK signaling pathways.
Experimental Workflow for Improving Oral Bioavailability
This workflow outlines the logical steps for troubleshooting and improving the in vivo oral bioavailability of this compound.
Caption: A systematic workflow for addressing poor oral bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: Some literature reports good oral bioavailability for this compound in animals, yet we are having trouble. Why might this be?
A: This is an important point. The term "good" bioavailability is relative. While this compound shows high percentage of absorption in preclinical species compared to intravenous administration, its very low aqueous solubility means that its absorption is highly dependent on the formulation and the physiological conditions of the GI tract. The successful studies likely used an optimized formulation. If you are using a simple aqueous suspension of the crystalline drug, you may not be seeing the same results. Our troubleshooting guide provides formulation strategies to overcome this.
Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound and why is it important?
A: While there is no officially published BCS classification for this compound, its known insolubility in water and high oral bioavailability in animal models strongly suggest it is a BCS Class II compound (low solubility, high permeability). This classification is important because it tells us that the primary barrier to absorption is the drug's dissolution rate in the GI tract. Therefore, formulation strategies should focus on enhancing its solubility and dissolution.
Q3: Can we simply increase the dose of this compound to get higher plasma concentrations?
A: For a BCS Class II compound like this compound, simply increasing the dose of a poorly dissolving formulation may not lead to a proportional increase in plasma concentration. The absorption can become saturated once the GI fluid is saturated with the dissolved drug. This can lead to wasted compound and may increase the risk of local GI toxicity. A more effective approach is to improve the formulation to increase the amount of drug that goes into solution.
Q4: How does food impact the absorption of this compound?
A: A phase I clinical study in humans reported that the total exposure (AUC) of this compound was similar in fed and fasted states. This suggests that food does not have a significant impact on the extent of this compound absorption in humans. However, the rate of absorption can sometimes be affected by food. For preclinical studies, it is good practice to be consistent with the feeding state of the animals (either always fasted or always fed) to minimize variability in your results.
Q5: Are there any safety concerns with the excipients used to improve solubility?
A: Most excipients used in standard formulation development are generally regarded as safe (GRAS). However, it is important to use them at appropriate concentrations. When selecting excipients, especially for in vivo studies, it is crucial to consult safety and toxicology data for each component. For early-stage research, using well-established polymers like PVP or HPMC is a common and safe practice.
References
Technical Support Center: Mitigating CC-115-Induced Adverse Effects in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the dual mTOR/DNA-PK inhibitor, CC-115, in preclinical models. The following information is intended to help anticipate and mitigate potential adverse effects, ensuring the welfare of experimental animals and the integrity of research data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally bioavailable dual inhibitor of mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1][2][3] Its mechanism of action involves the inhibition of both mTORC1 and mTORC2 signaling pathways, which are crucial for cell growth, proliferation, and survival.[2][3] Additionally, by inhibiting DNA-PK, this compound blocks the non-homologous end joining (NHEJ) pathway, a key mechanism for repairing DNA double-strand breaks.[1][4] This dual action provides a multi-pronged attack on cancer cells.
Q2: What are the most common adverse effects observed with this compound in preclinical models?
A2: Preclinical and clinical studies have shown that the adverse effects of this compound are consistent with those of other mTOR inhibitors.[5] The most frequently reported toxicities include hyperglycemia, stomatitis (oral mucositis), fatigue, nausea, decreased appetite, and thrombocytopenia.[5] In a Phase I clinical study, dose-limiting toxicities included thrombocytopenia, stomatitis, hyperglycemia, asthenia/fatigue, and increased transaminases.[5]
Q3: How can I design a preclinical study to monitor for this compound-induced toxicities?
A3: A well-designed preclinical toxicology study is crucial for identifying and managing adverse effects. Key considerations include:
-
Dose-range finding studies: Conduct preliminary studies to determine the maximum tolerated dose (MTD) and to identify potential dose-limiting toxicities.
-
Regular monitoring: Implement a schedule for regular monitoring of animal health, including body weight, food and water intake, clinical signs of distress, and tumor burden.
-
Blood analysis: Perform periodic blood collection for complete blood counts (CBC) to monitor for hematological toxicities like thrombocytopenia, and for clinical chemistry to assess metabolic changes such as hyperglycemia and liver function.
-
Humane endpoints: Establish clear humane endpoints to minimize animal suffering, such as significant weight loss (e.g., >20%), severe lethargy, or large tumor burden.
Troubleshooting Guides for Common Adverse Effects
This section provides specific troubleshooting guidance for managing the most common adverse effects associated with this compound in preclinical models.
Hyperglycemia
Issue: Animals treated with this compound exhibit elevated blood glucose levels.
Background: Inhibition of the mTOR pathway can lead to insulin resistance and impaired glucose metabolism, resulting in hyperglycemia.[6] This is a known class effect of mTOR inhibitors.
Troubleshooting Protocol:
Monitoring:
-
Frequency: Monitor blood glucose levels 1-3 times per week, depending on the severity of hyperglycemia and the experimental design. More frequent monitoring may be necessary during the initial dosing period.
-
Method: Use a standard glucometer with tail-prick blood samples.
Management:
-
Dietary Modification: If possible, switch to a low-carbohydrate diet to help manage mild hyperglycemia.
-
Insulin Therapy: For persistent or severe hyperglycemia, insulin administration may be necessary.
-
Type of Insulin: Use a long-acting insulin, such as glargine or detemir, to provide a basal level of insulin. A rapid-acting insulin, like regular insulin or lispro, can be used for acute management of high glucose levels.
-
Dosing: The appropriate insulin dose will need to be determined empirically for your specific animal model and this compound dose. A starting point for long-acting insulin in mice could be 0.1-0.2 IU/kg administered subcutaneously once or twice daily. Adjust the dose based on blood glucose readings.
-
Administration: Administer insulin via subcutaneous injection.
-
Data Presentation: Example Insulin Dosing Titration
| Blood Glucose Range (mg/dL) | Suggested Action |
| < 150 | Continue monitoring |
| 150 - 250 | Consider dietary modification |
| 250 - 400 | Initiate low-dose long-acting insulin (e.g., 0.1 IU/kg) |
| > 400 | Administer long-acting insulin and consider a corrective dose of rapid-acting insulin (e.g., 0.05 IU/kg) |
Stomatitis (Oral Mucositis)
Issue: Animals develop inflammation, ulcers, or lesions in the oral cavity.
Background: mTOR inhibitors can disrupt the normal proliferation and repair of the mucosal lining of the mouth, leading to stomatitis.
Troubleshooting Protocol:
Monitoring:
-
Frequency: Visually inspect the oral cavity of the animals 2-3 times per week for any signs of redness, swelling, or ulceration.
-
Scoring: Use a standardized oral mucositis scoring system to quantify the severity of the condition.
Management:
-
Dietary Support: Provide softened or liquid food to reduce oral discomfort and ensure adequate nutritional intake.
-
Oral Hygiene: Gently clean the oral cavity with a soft swab and a saline solution to prevent secondary infections.
-
Topical Treatments:
-
Protective Barriers: Apply a bioadhesive oral gel to coat the lesions and protect them from irritation.
-
Anti-inflammatory agents: In consultation with a veterinarian, consider topical application of a corticosteroid-containing paste to reduce inflammation.
-
Fatigue, Nausea, and Decreased Appetite
Issue: Animals show signs of lethargy, reduced activity, and decreased food consumption.
Background: These are common, non-specific side effects of many cancer therapies, including mTOR inhibitors. The exact mechanisms are not fully understood but may involve central nervous system effects and metabolic changes.
Troubleshooting Protocol:
Monitoring:
-
Activity: Monitor locomotor activity using running wheels or open-field tests.
-
Food and Water Intake: Measure daily food and water consumption.
-
Body Weight: Record body weight at least 3 times per week.
Management:
-
Nutritional Support:
-
Provide highly palatable and energy-dense food to encourage eating.
-
Consider subcutaneous fluid administration to prevent dehydration if water intake is significantly reduced.
-
-
Appetite Stimulants: In cases of severe anorexia, the use of appetite stimulants such as megestrol acetate or mirtazapine may be considered, following veterinary consultation and careful dose consideration for the animal model.
-
Environmental Enrichment: Provide a stimulating environment to encourage natural behaviors and activity.
Data Presentation: Supportive Care for Anorexia
| Observation | Intervention |
| Mild decrease in food intake (<10%) | Provide palatable diet |
| Moderate decrease in food intake (10-20%) | Provide palatable diet + nutritional supplements |
| Severe decrease in food intake (>20%) or significant weight loss | Consider appetite stimulants and subcutaneous fluids |
Thrombocytopenia
Issue: Animals exhibit a significant decrease in platelet count.
Background: mTOR inhibitors can suppress hematopoiesis, leading to a reduction in platelet production in the bone marrow.
Troubleshooting Protocol:
Monitoring:
-
Frequency: Perform complete blood counts (CBCs) from peripheral blood samples weekly or bi-weekly.
-
Platelet Count: Pay close attention to the platelet count and trends over time.
Management:
-
Dose Modification: If severe thrombocytopenia occurs, consider a dose reduction or a temporary interruption of this compound treatment to allow for platelet recovery.
-
Thrombopoiesis-Stimulating Agents: In severe cases, the use of thrombopoietin receptor agonists (TPO-RAs) could be explored to stimulate platelet production, although this would represent a significant experimental intervention and should be carefully considered and justified.
Experimental Protocols
Protocol 1: Blood Glucose Monitoring and Insulin Administration in Mice
-
Animal Restraint: Gently restrain the mouse.
-
Blood Collection: Using a sterile lancet, make a small puncture on the lateral tail vein.
-
Glucose Measurement: Collect a small drop of blood onto a glucose test strip and read the blood glucose level using a calibrated glucometer.
-
Insulin Preparation: Dilute the insulin stock solution to the desired concentration with sterile saline.
-
Insulin Injection: Administer the calculated dose of insulin subcutaneously in the scruff of the neck.
-
Post-injection Monitoring: Monitor blood glucose levels at regular intervals (e.g., 2, 4, and 6 hours) after insulin administration to assess the response and avoid hypoglycemia.
Protocol 2: Assessment of Oral Mucositis in Hamsters (Model often used for this purpose)
-
Anesthesia: Lightly anesthetize the hamster.
-
Cheek Pouch Eversion: Gently evert the cheek pouches.
-
Visual Scoring: Score the mucositis based on a scale (e.g., 0 = normal, 1 = erythema, 2 = erythema and ulceration <25% of pouch, 3 = ulceration 25-50%, 4 = ulceration >50%, 5 = severe ulceration with hemorrhage).
-
Photography: Document the appearance of the cheek pouches with photographs for longitudinal assessment.
Visualizations
Caption: this compound dual-inhibitory signaling pathway.
References
- 1. This compound, a Dual Mammalian Target of Rapamycin/DNA-Dependent Protein Kinase Inhibitor in Clinical Trial, Is a Substrate of ATP-Binding Cassette G2, a Risk Factor for this compound Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for the management of adverse events associated with mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theralizumab - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Different Impacts of DNA-PK and mTOR Kinase Inhibitors in Combination with Ionizing Radiation on HNSCC and Normal Tissue Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Validation & Comparative
A Comparative Guide: The Efficacy of CC-115 Versus First-Generation mTOR Inhibitors
This guide provides a detailed comparison between the second-generation, dual mTOR/DNA-PK inhibitor CC-115 and first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs) like everolimus. It is intended for researchers, scientists, and drug development professionals seeking to understand the mechanistic differences, efficacy, and experimental validation of these compounds.
Mechanism of Action: A Tale of Two Inhibition Strategies
First-generation mTOR inhibitors and this compound differ fundamentally in their molecular targets and mechanism of action within the cell signaling cascade.
First-Generation mTOR Inhibitors (Rapalogs)
First-generation mTOR inhibitors, including sirolimus (rapamycin) and everolimus, are allosteric inhibitors. They function by first forming a complex with the intracellular protein FKBP12.[1][2][3][4] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain on the mTOR protein, leading to a conformational change that primarily disrupts the function of the mTORC1 complex.[2][5][6]
This allosteric inhibition prevents mTORC1 from phosphorylating its key downstream targets, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis and cell growth.[2][7] However, this action is largely specific to mTORC1.[1][8] A significant consequence of mTORC1-only inhibition is the disruption of a negative feedback loop, which can lead to the activation of the PI3K/AKT pathway, a pro-survival signal.[2][3] While prolonged treatment with rapalogs can sometimes interfere with the assembly of the mTORC2 complex in certain cell types, their primary and immediate effect is on mTORC1.[2]
This compound: A Dual Kinase Inhibitor
This compound represents a newer generation of mTOR-targeted therapy. It is an ATP-competitive inhibitor that directly targets the kinase domain of mTOR. This allows it to potently block the activity of both mTORC1 and mTORC2 complexes.[9][10][11] By inhibiting mTORC2, this compound prevents the activation of AKT, thereby overcoming the pro-survival feedback loop that limits the efficacy of first-generation inhibitors.[2]
Crucially, this compound is a dual inhibitor, also targeting the catalytic subunit of DNA-dependent protein kinase (DNA-PK).[9][12][13][14] DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[11][13][14] By inhibiting DNA-PK, this compound compromises the cell's ability to repair DNA damage, which can lead to apoptosis, particularly in cancer cells that often have a high level of replication stress.[13][14] This dual mechanism of suppressing cell growth/proliferation and inhibiting DNA damage repair gives this compound a broader and potentially more potent anti-cancer activity.
Caption: Mechanisms of mTOR pathway inhibition by different drug classes.
Comparative Efficacy and Potency
The distinct mechanisms of action translate to differences in inhibitory concentration and cellular effects. This compound demonstrates potent, dual-target inhibition.
| Compound | Target | IC50 Value | Mechanism |
| This compound | mTOR Kinase | 21 nM[9] | ATP-Competitive Kinase Inhibition |
| DNA-PK | 13 nM[9] | ATP-Competitive Kinase Inhibition | |
| First-Gen (e.g., Everolimus) | mTORC1 | Sub-nanomolar range | Allosteric Inhibition via FKBP12[7] |
Note: Direct IC50 comparisons can be complex due to differing assay conditions. The key distinction lies in the target profile (mTORC1 vs. mTORC1/2 + DNA-PK).
Preclinical studies show this compound has potent anti-proliferative activity across a wide range of hematological and solid tumor cell lines.[13][14] For instance, it inhibits the proliferation of PC-3 prostate cancer cells with an IC50 of 138 nM and induces cell death in chronic lymphocytic leukemia (CLL) cells with an IC50 of 0.51 µM.[9][12] The dual inhibition of DNA-PK is particularly effective in cancer cells with existing deficiencies in other DNA repair pathways, such as those with non-functional ATM kinase, creating a synthetic lethal effect.[13][14]
Clinical Trial Data Overview
Clinical studies have begun to delineate the safety and efficacy profile of this compound, allowing for a preliminary comparison with the well-established profiles of first-generation mTOR inhibitors.
This compound (Phase I Study - NCT01353625)
A first-in-human Phase I study established the safety, pharmacokinetic profile, and preliminary efficacy of this compound in patients with advanced solid or hematologic malignancies.[11][15][16]
-
Recommended Dose: 10 mg taken orally twice daily (BID) was identified as the maximum tolerated dose for cohort expansion.[11][15][17]
-
Safety Profile: The most common adverse events included fatigue, nausea, decreased appetite, stomatitis, and hyperglycemia.[11][15][17] These toxicities are generally consistent with class effects reported for other mTOR inhibitors.[11]
-
Pharmacokinetics: this compound demonstrated good oral bioavailability and brain penetration was confirmed in patients with glioblastoma (mean tumor/plasma concentration ratio of 0.713).[11][17]
-
Preliminary Efficacy: The study showed promising signals of anti-tumor activity across several cancer types.[17]
| Cancer Type | Response |
| Endometrial Carcinoma | 1 patient achieved a complete remission lasting over 4 years.[11][17] |
| Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL) | 38% Partial Response (PR), 25% Stable Disease (SD).[11][15][16] |
| Castration-Resistant Prostate Cancer (CRPC) | 64% SD.[11][15][16] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 53% SD.[11][15][16] |
| Glioblastoma Multiforme (GBM) | 21% SD (non-progression).[11][15][16] |
| Ewing Sarcoma | 22% SD.[11][15][16] |
First-Generation mTOR Inhibitors
Rapalogs like everolimus and temsirolimus are approved for treating various cancers, including advanced renal cell carcinoma (RCC), certain types of breast cancer, and neuroendocrine tumors.[3][4] Their efficacy is well-documented, but often limited by the AKT feedback loop and a primarily cytostatic (growth-inhibiting) rather than cytotoxic (cell-killing) effect.[2]
Experimental Protocols
To objectively compare the efficacy of this compound to a first-generation mTOR inhibitor in a preclinical setting, standardized protocols are essential.
Protocol 1: Cell Viability and Proliferation Assay (CCK-8)
This assay measures the cytotoxic and cytostatic effects of the compounds on cancer cells.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., 786-O renal cancer cells) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[18]
-
Drug Treatment: Prepare serial dilutions of this compound and a first-generation inhibitor (e.g., everolimus) in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value for each compound.
Protocol 2: Western Blotting for Pathway Analysis
This method is used to confirm the on-target effects of the inhibitors by measuring the phosphorylation status of downstream proteins.
Methodology:
-
Cell Culture and Lysis: Culture cells to 70-80% confluency in 6-well plates. Treat with this compound, a first-generation inhibitor, or vehicle control at specified concentrations for a set time (e.g., 2-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against: p-S6K, total S6K, p-4E-BP1, total 4E-BP1, p-AKT (Ser473), total AKT, p-DNA-PK (S2056), and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the relative change in protein phosphorylation.
References
- 1. What is the mechanism of Everolimus? [synapse.patsnap.com]
- 2. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Everolimus - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. tandfonline.com [tandfonline.com]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. First-In-Human Phase I Study Of A Dual mTOR Kinase And DNA-PK Inhibitor (this compound) In Advanced Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. ascopubs.org [ascopubs.org]
- 18. Dual inhibition of DNA-PKcs and mTOR by this compound potently inhibits human renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: CC-115 Versus Rapamycin Analogs in Cancer Therapy
For Immediate Release
In the rapidly evolving landscape of targeted cancer therapy, inhibitors of the mTOR pathway have emerged as a cornerstone for treating various malignancies. This guide provides a comprehensive comparison of a novel dual mTOR/DNA-PK inhibitor, CC-115, and the established class of rapamycin analogs, including everolimus and temsirolimus. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms of action, preclinical efficacy, and clinical outcomes, supported by experimental data and protocols.
Executive Summary
This compound distinguishes itself from rapamycin analogs by targeting not only the mTOR kinase (both mTORC1 and mTORC2 complexes) but also the DNA-dependent protein kinase (DNA-PK). This dual inhibition presents a potentially broader anti-cancer activity by simultaneously disrupting cell growth, proliferation, and survival pathways, while also impairing the cancer cells' ability to repair DNA damage. Rapamycin analogs, such as everolimus and temsirolimus, primarily act as allosteric inhibitors of mTORC1. While effective in certain cancers, their mechanism can lead to feedback activation of pro-survival pathways and they do not possess the DNA repair inhibition characteristic of this compound.
Mechanism of Action: A Tale of Two Strategies
Rapamycin and its analogs (rapalogs) function by forming a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1). This action disrupts downstream signaling, primarily affecting protein synthesis and cell cycle progression.
This compound, on the other hand, is a direct kinase inhibitor of both mTOR (TORC1 and TORC2) and DNA-PK.[1] Its ATP-competitive nature allows for a more complete shutdown of mTOR signaling compared to the allosteric inhibition by rapalogs. The concurrent inhibition of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) DNA repair pathway, adds a distinct and potentially synergistic anti-tumor effect.[1] By preventing the repair of DNA double-strand breaks, this compound can induce synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those with ATM mutations, and may enhance the efficacy of DNA-damaging agents.[2]
Preclinical Performance: In Vitro Potency and In Vivo Efficacy
In Vitro Kinase and Cell Proliferation Inhibition
Quantitative analysis of the inhibitory activity of this compound and rapamycin analogs reveals key differences in their potency and spectrum. This compound demonstrates potent dual inhibition of mTOR and DNA-PK enzymes. The cellular potency of these compounds varies across different cancer cell lines, reflecting the complex interplay of genetic and molecular factors that determine sensitivity.
| Compound | Target/Cell Line | IC50/GI50 (nM) | Reference |
| This compound | mTOR (enzyme) | 21 | [3] |
| DNA-PK (enzyme) | 13 | [3] | |
| PC-3 (prostate) | 138 | [3] | |
| NCI-H441 (lung) | 160 (pS6) | [4] | |
| CLL cells | 510 | [5] | |
| Everolimus | FKBP12 | 1.6-2.4 | [6] |
| BT474 (breast) | 71 | [6] | |
| Primary Breast Cancer Cells | 156 | [6] | |
| SCCOHT-CH-1 (ovarian) | 20,450 | [7] | |
| COV434 (ovarian) | 33,190 | [7] | |
| Temsirolimus | mTOR (enzyme) | 1,760 | [8] |
| SKBr3 (breast) | 1.6 | [9][10] | |
| BT474 (breast) | 4.3 | [9][10] | |
| A498 (kidney) | 350 | [8] |
Table 1: In Vitro Inhibitory Activity of this compound and Rapamycin Analogs. IC50/GI50 values represent the concentration required for 50% inhibition of the target enzyme or cell growth.
In Vivo Tumor Growth Inhibition
Preclinical xenograft models provide a critical platform for evaluating the in vivo anti-tumor activity of these compounds. Both this compound and rapamycin analogs have demonstrated the ability to inhibit tumor growth in various cancer models.
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition | Reference |
| This compound | 786-O Renal Xenograft | 2 mg/kg, daily | Significant inhibition | [11][12] |
| 786-O Renal Xenograft | 5 mg/kg, daily | Significant inhibition | [11][12] | |
| NSCLC Xenograft | 15 mg/kg, daily | Significant inhibition | [13][14] | |
| Multiple Myeloma Xenografts | Not Specified | Significant inhibition | [15] | |
| Everolimus | Caki-1 Renal Xenograft | 1 mg/kg, daily | Significant inhibition | [16] |
| Sunitinib-Resistant Renal Xenograft | 5-10 mg/kg, daily | Significant decrease in tumor volume | [17] | |
| Temsirolimus | 786-O Renal Xenograft | Not Specified | Significant inhibition | [18] |
| RENCA-CA9 Renal Xenograft | Not Specified | Inhibition of tumor growth | [19] |
Table 2: In Vivo Efficacy in Xenograft Models.
Clinical Trials: Efficacy and Safety Profiles
The clinical development of this compound and the established use of rapamycin analogs highlight their respective roles in cancer therapy. Rapamycin analogs are approved for several indications, most notably in renal cell carcinoma (RCC).
This compound Clinical Data
A first-in-human Phase I study of this compound in patients with advanced solid and hematologic malignancies demonstrated that the drug was well-tolerated, with toxicities consistent with other mTOR inhibitors.[4][10] The recommended Phase II dose was established at 10 mg twice daily.[10] Preliminary efficacy was observed across several tumor types, including a complete response in a patient with endometrial carcinoma lasting over four years.[4][10] Stable disease was achieved in a significant portion of patients with castration-resistant prostate cancer (64%), head and neck squamous cell carcinoma (53%), and glioblastoma (21%).[10][20] In chronic lymphocytic leukemia/small lymphocytic lymphoma, a 38% partial response rate was observed.[4][10]
Rapamycin Analogs Clinical Data
Everolimus: The RECORD-1 trial, a pivotal Phase III study, established the efficacy of everolimus in patients with metastatic RCC that had progressed on VEGF-targeted therapy. The trial demonstrated a significant improvement in median progression-free survival (PFS) for everolimus (4.9 months) compared to placebo (1.9 months).
Temsirolimus: In a Phase III trial for previously untreated, poor-prognosis patients with advanced RCC, temsirolimus demonstrated a significant improvement in overall survival (OS) compared to interferon-alfa (10.9 months vs. 7.3 months).[9][21]
| Drug | Trial/Indication | Key Efficacy Results | Common Adverse Events | Reference |
| This compound | Phase I (Advanced Cancers) | CR in endometrial cancer; PR in CLL/SLL; SD in multiple solid tumors | Fatigue, nausea, decreased appetite, hyperglycemia, thrombocytopenia | [4][10] |
| Everolimus | RECORD-1 (mRCC) | Median PFS: 4.9 months (vs. 1.9 months placebo) | Stomatitis, rash, fatigue, diarrhea, infections | |
| Temsirolimus | Phase III (Advanced RCC) | Median OS: 10.9 months (vs. 7.3 months IFN-α) | Rash, asthenia, mucositis, nausea, edema, anorexia | [9][21] |
Table 3: Summary of Key Clinical Trial Data. CR: Complete Response; PR: Partial Response; SD: Stable Disease; PFS: Progression-Free Survival; OS: Overall Survival; mRCC: metastatic Renal Cell Carcinoma; IFN-α: Interferon-alfa.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of these compounds.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[22]
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[22]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2][22]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[22]
Western Blot for mTOR Pathway Analysis
Western blotting is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules in the mTOR pathway.
-
Protein Extraction: Lyse treated cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein by size using SDS-PAGE. For a large protein like mTOR (~289 kDa), a low percentage acrylamide gel (e.g., 6-7.5%) is recommended.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). A wet transfer at 100V for 120 minutes is a common condition.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of mTOR, Akt, S6K, and 4E-BP1.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
DNA-PK Activity Assay
This assay measures the kinase activity of DNA-PK, often by quantifying the phosphorylation of a specific substrate.
-
Reaction Setup: Prepare a reaction mixture containing a biotinylated peptide substrate, DNA-PK reaction buffer, a DNA activator (e.g., calf thymus DNA), ATP, and the test compound (e.g., this compound).[20]
-
Enzyme Addition: Add purified DNA-PK enzyme to initiate the reaction.[20]
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 5-60 minutes).[20][23]
-
Termination: Stop the reaction by adding a termination buffer.[20]
-
Detection: The amount of phosphorylated substrate can be quantified using various methods, such as spotting the reaction mixture onto a membrane and measuring incorporated radiolabeled phosphate (from γ-[32P]ATP) with a scintillation counter, or by using a luminescence-based assay like ADP-Glo™ that measures ADP formation.[20][23][24]
In Vivo Tumor Xenograft Efficacy Study
Xenograft studies in immunocompromised mice are a standard preclinical model to evaluate the anti-tumor efficacy of novel compounds.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 million cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).[25][26]
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).[25]
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., this compound or a rapamycin analog) and vehicle control according to the specified dose and schedule (e.g., daily oral gavage).[25]
-
Monitoring: Measure tumor volumes (typically using calipers with the formula: (length × width²)/2) and mouse body weights regularly (e.g., twice weekly).[25]
-
Endpoint: Continue treatment until a predefined endpoint is reached, such as the tumor volume in the control group reaching a specific size, or for a set duration. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., western blotting, immunohistochemistry).[25]
Conclusion
This compound and rapamycin analogs represent two distinct approaches to targeting the mTOR pathway in cancer. Rapamycin analogs have a well-established clinical track record, particularly in renal cell carcinoma, through their specific inhibition of mTORC1. This compound, with its dual mTOR and DNA-PK inhibitory activity, offers a broader mechanism of action that holds the promise of overcoming some of the limitations of mTORC1 inhibitors and potentially expanding the therapeutic utility to a wider range of cancers, especially those with underlying DNA repair deficiencies. The preclinical data for this compound is encouraging, and ongoing clinical trials will be crucial in defining its ultimate role in the oncology therapeutic arsenal. This guide provides a foundational comparison to aid researchers and clinicians in understanding the key differences and potential applications of these important classes of anti-cancer agents.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Temsirolimus | mTOR Inhibitors: R&D Systems [rndsystems.com]
- 10. Temsirolimus | mTOR | Tocris Bioscience [tocris.com]
- 11. researchgate.net [researchgate.net]
- 12. Dual inhibition of DNA-PKcs and mTOR by this compound potently inhibits human renal cell carcinoma cell growth - Figure f5 | Aging [aging-us.com]
- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Everolimus affects vasculogenic mimicry in renal carcinoma resistant to sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Temsirolimus, an mTOR inhibitor, enhances anti-tumour effects of heat shock protein cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DNA-PK activity assay [bio-protocol.org]
- 21. Patient-derived xenograft models to optimize kidney cancer therapies - Patel - Translational Andrology and Urology [tau.amegroups.org]
- 22. goldbio.com [goldbio.com]
- 23. promega.com [promega.com]
- 24. DNA-PK Kinase Enzyme System Application Note [promega.kr]
- 25. In vivo mouse xenograft tumor model [bio-protocol.org]
- 26. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
A Comparative Analysis of Cc-115 and Other Dual PI3K/mTOR Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the performance, mechanisms, and experimental evaluation of Cc-115 in the context of other dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors.
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver in many human cancers.[1] Dual inhibitors targeting both PI3K and mTOR have emerged as a promising therapeutic strategy, aiming to overcome the feedback loops and resistance mechanisms associated with single-target agents.[2] Among these, this compound has garnered attention for its unique dual inhibitory profile against mTOR kinase and DNA-dependent protein kinase (DNA-PK).[3][4] This guide provides a comparative overview of this compound and other notable dual PI3K/mTOR inhibitors, supported by experimental data and detailed methodologies to aid researchers in their evaluation and future studies.
Performance Comparison of Dual PI3K/mTOR Inhibitors
The efficacy of dual PI3K/mTOR inhibitors is typically assessed by their half-maximal inhibitory concentration (IC50) in biochemical assays and their growth-inhibitory effects (GI50) in various cancer cell lines. While direct head-to-head studies are limited, the following tables compile available data from various preclinical investigations to offer a comparative perspective.
Table 1: Comparative Inhibitory Activity (IC50/Ki, nM) of Dual PI3K/mTOR Inhibitors against Target Kinases.
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR | DNA-PK |
| This compound | 850[4] | - | - | - | 21[3] | 13[3] |
| BEZ235 (Dactolisib) | 4[5] | 75[5] | 5[6] | 7[6] | 20.7[6] | - |
| GDC-0941 (Pictilisib) | 3[7] | 33[8] | 75[8] | 3[7] | - | - |
| Voxtalisib (XL765) | 39[9] | 110[9] | 9[10] | 43[9] | 157[10] | 150[11] |
| Omipalisib (GSK2126458) | 0.019 (Ki)[12] | 0.13 (Ki)[12] | 0.06 (Ki)[12] | 0.024 (Ki)[12] | 0.18 (Ki, mTORC1) / 0.3 (Ki, mTORC2)[12] | - |
Table 2: Comparative Growth Inhibitory Activity (GI50/IC50, µM) in Selected Cancer Cell Lines.
| Cell Line | Cancer Type | This compound (GI50) | BEZ235 (IC50) | GDC-0941 (IC50) | Voxtalisib (IC50) | Omipalisib (IC50) |
| HCT116 | Colorectal Cancer | - | 1.16[5] | 1.081[7] | - | 0.01[13] |
| PC-3 | Prostate Cancer | - | - | 0.28[7] | 0.27[9] | - |
| MCF7 | Breast Cancer | - | 0.73[5] | - | 0.23[9] | - |
| A549 | Lung Cancer | - | - | - | - | 0.6[12] |
| U87MG | Glioblastoma | - | - | 0.95[7] | - | - |
| K562 | Leukemia | - | 0.37[14] | - | - | - |
Note: GI50 and IC50 values are from various sources and represent growth inhibition. Direct comparison should be made with caution due to differing experimental protocols.
This compound demonstrates potent inhibition of mTOR and DNA-PK, with a notably weaker activity against PI3Kα compared to other listed dual inhibitors.[4] This unique profile suggests a distinct mechanism of action, potentially offering advantages in tumors reliant on DNA repair pathways. In contrast, inhibitors like Omipalisib show extremely potent, sub-nanomolar inhibition of PI3K isoforms and mTOR.[12] The in vitro cell-based assays reflect this, with compounds like Omipalisib and BEZ235 often showing high potency across various cancer cell lines.[5][13]
In Vivo Efficacy
Preclinical in vivo studies using xenograft models are crucial for evaluating the therapeutic potential of these inhibitors.
This compound:
-
Demonstrated in vivo mTOR pathway inhibition and tumor growth inhibition.[3]
-
In combination with platinum-based chemotherapy, significantly inhibited tumor growth and increased overall survival in lung squamous cell carcinoma patient-derived xenograft models.[15]
BEZ235 (Dactolisib):
-
As a single agent, induced tumor regression in in vivo models.[5]
-
Showed synergistic effects when combined with imatinib in chronic myelogenous leukemia cell line-derived xenografts.[14]
GDC-0941 (Pictilisib):
-
At 75 mg/kg/day, displayed significant tumor growth inhibition (83%) in U87MG glioblastoma xenografts.[7]
Direct comparative in vivo studies are scarce, making it difficult to definitively rank the efficacy of these inhibitors. The choice of inhibitor for a specific cancer type will likely depend on the underlying genetic drivers of the tumor.
Signaling Pathways and Mechanisms of Action
The PI3K/AKT/mTOR pathway is a complex network of signaling proteins that regulate essential cellular functions. Dual PI3K/mTOR inhibitors aim to block this pathway at two critical nodes.
Caption: PI3K/AKT/mTOR and DNA-PK signaling pathways with points of inhibition.
This compound distinguishes itself by also targeting DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[4] This dual mechanism suggests that this compound may be particularly effective in tumors with underlying DNA repair defects or in combination with DNA-damaging agents like chemotherapy and radiation.[15]
Experimental Protocols
To ensure reproducibility and aid in the design of future comparative studies, detailed protocols for key in vitro assays are provided below.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified PI3K, mTOR, or DNA-PK enzymes.
Protocol:
-
Reagents: Purified recombinant human PI3K isoforms, mTOR, or DNA-PK enzymes; appropriate lipid or protein substrates (e.g., PIP2 for PI3K); ATP; kinase assay buffer.
-
Procedure: a. Serially dilute the test inhibitor in DMSO. b. In a 96-well or 384-well plate, combine the enzyme, substrate, and diluted inhibitor in the kinase assay buffer. c. Initiate the kinase reaction by adding a fixed concentration of ATP (often at or near the Km for ATP). d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration. e. Terminate the reaction and quantify the product formation using a suitable detection method (e.g., ADP-Glo, HTRF, or radioactivity-based assays). f. Plot the percentage of enzyme activity against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT/SRB)
Objective: To assess the effect of an inhibitor on the proliferation and viability of cancer cell lines.
Protocol (MTT Assay):
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50/IC50 value by plotting viability against inhibitor concentration.
Western Blot Analysis for Pathway Modulation
Objective: To confirm the on-target effect of the inhibitor by measuring the phosphorylation status of key downstream proteins in the PI3K/mTOR pathway.
Protocol:
-
Cell Lysis: Treat cells with the inhibitor for a defined period, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). b. Incubate the membrane with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-AKT, AKT, p-S6, S6). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Experimental and Logical Workflow Diagrams
To visualize the process of evaluating and comparing these inhibitors, the following diagrams are provided.
Caption: A typical experimental workflow for evaluating PI3K/mTOR inhibitors.
Caption: Logical relationships in the comparative analysis of dual inhibitors.
Conclusion
This compound presents a unique profile among dual PI3K/mTOR inhibitors due to its potent co-inhibition of DNA-PK. While other inhibitors like Omipalisib and BEZ235 exhibit broader and more potent inhibition of the PI3K isoforms, the clinical and preclinical data for this compound suggest its potential in specific therapeutic contexts, particularly in combination with DNA-damaging therapies. The choice of a dual PI3K/mTOR inhibitor for further research and development will ultimately depend on the specific cancer type, its genetic background, and the desired therapeutic strategy. This guide provides a foundational comparison to inform such decisions, emphasizing the need for standardized, direct comparative studies to fully elucidate the relative merits of these promising anticancer agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. glpbio.com [glpbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Efficacy of the dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with imatinib mesylate against chronic myelogenous leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Comparative Analysis of Cc-115 and Other DNA-PK Inhibitors as Radiosensitizing Agents
A detailed guide for researchers on the performance and mechanisms of leading DNA-PK inhibitors in enhancing radiotherapy, supported by experimental data and methodologies.
The inhibition of DNA-dependent protein kinase (DNA-PK) represents a promising strategy to enhance the efficacy of radiotherapy. DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) induced by ionizing radiation.[1][2][3] By blocking this repair pathway, inhibitors can lead to the accumulation of lethal DNA damage in cancer cells, thereby sensitizing them to radiation. This guide provides a comparative overview of Cc-115, a dual mTOR/DNA-PK inhibitor, and other selective DNA-PK inhibitors such as AZD7648, M3814 (nedisertib/peposertib), and VX-984, focusing on their radiosensitizing effects.
Overview of DNA-PK Inhibitors
-
This compound: A dual inhibitor targeting both DNA-PK and the mechanistic target of rapamycin (mTOR).[4][5] Its action on two distinct pathways involved in cell growth, proliferation, and DNA repair makes it a unique agent currently under clinical investigation.[6]
-
AZD7648: A potent and highly selective DNA-PK inhibitor.[7][8] Preclinical studies have demonstrated its ability to potently radiosensitize tumor cells and induce durable, immune-mediated tumor control when combined with radiotherapy.[7][9]
-
M3814 (Nedisertib/Peposertib): A selective, orally bioavailable DNA-PK inhibitor.[10][11] It has shown strong potentiation of radiotherapy in various cancer cell lines and preclinical tumor models, leading to complete tumor regression in some cases.[10][12][13]
-
VX-984 (Siremadlin): A DNA-PK inhibitor that has been shown to enhance the radiosensitivity of glioblastoma cells both in vitro and in vivo.[14][15] Notably, it can cross the blood-brain tumor barrier, making it a candidate for treating brain malignancies.[14][15][16]
Quantitative Comparison of Radiosensitizing Effects
The following tables summarize key quantitative data from preclinical studies, comparing the radiosensitizing efficacy of these inhibitors across various cancer models.
Table 1: In Vitro Radiosensitization Data
| Inhibitor | Cell Line(s) | Cancer Type | Inhibitor Concentration | Radiation Dose | Key Finding (Enhancement Metric) | Reference(s) |
| This compound | Melanoma cell lines (n=9) | Melanoma | Not specified | Not specified | Radiosensitizing potential in 7 of 9 cell lines; supra-additive effects on decreasing clonogenicity in 5 of 9 lines. | [4] |
| AZD7648 | HNSCC cell lines (RPMI2650, UD-SCC-2) | Head and Neck Squamous Cell Carcinoma | Not specified | 2 Gy | Most potent radiosensitizer among those tested, with normalized survival fractions of 0.05 to 0.002. | [9] |
| Bladder cancer cell lines (SCaBER, VMCUB-1, J82) | Bladder Cancer | 0.25 µM | 2-8 Gy | Drastically reduced clonogenic survival after radiation exposure. | [17] | |
| M3814 | Pancreatic NET cell lines (QGP-1, BON) | Neuroendocrine Tumor | 500 nM | 2 Gy | Strong radiosensitizing effect observed in clonogenic assays. | [18] |
| VX-984 | Glioblastoma cell lines (U251, NSC11) | Glioblastoma | Concentration-dependent | Not specified | Enhanced radiosensitivity as defined by clonogenic analysis. | [15][16] |
Table 2: In Vivo Radiosensitization Data
| Inhibitor | Tumor Model | Cancer Type | Inhibitor Dose | Radiation Schedule | Key Finding (Enhancement Metric) | Reference(s) |
| AZD7648 | FaDu xenografts | Head and Neck Cancer | 3-100 mg/kg | 10 Gy | Dose-dependent increase in time to tumor volume doubling. High doses led to a 3.5x increase compared to radiation alone. | [19] |
| SCCVII tumors in mice | Head and Neck Squamous Cell Carcinoma | 75 mg/kg | Not specified | Significant tumor radiosensitization (SER₁₀ of 2.5). Also sensitized normal tissues. | [20] | |
| M3814 | Human tumor xenografts | Various | Not specified | Clinically relevant 6-week fractionated schedule | Strongly potentiated antitumor activity of IR, leading to complete tumor regression at non-toxic doses. | [10][13] |
| QGP-1 and BON xenografts | Neuroendocrine Tumor | 100 mg/kg | 2 Gy daily for 4 days | Significant tumor growth inhibition compared to radiation alone. | [18] | |
| VX-984 | U251 and NSC11 orthotopic xenografts | Glioblastoma | Not specified | Not specified | Significantly increased survival of mice receiving the combination compared to radiation alone. | [14][15] |
Signaling Pathways and Experimental Workflows
Visualizations of the DNA-PK signaling pathway and a typical experimental workflow provide a clearer understanding of the mechanism of action and evaluation process.
Caption: DNA-PK signaling pathway in Non-Homologous End Joining (NHEJ) and point of inhibition.
Caption: General experimental workflow for evaluating radiosensitizing agents.
Key Experimental Protocols
The data presented in this guide are primarily derived from the following key experimental methodologies.
Clonogenic Survival Assay
This in vitro assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
-
Objective: To quantify the radiosensitizing effect of a DNA-PK inhibitor on a per-cell basis.
-
Methodology:
-
Cells are seeded into multi-well plates and allowed to adhere.
-
Cells are pre-treated with the DNA-PK inhibitor (e.g., this compound, AZD7648) or vehicle control for a specified duration (e.g., 1-2 hours).
-
The plates are then irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
After irradiation, the drug-containing medium is removed and replaced with fresh medium.
-
Plates are incubated for a period (typically 10-14 days) to allow for colony formation (a colony is usually defined as ≥50 cells).
-
Colonies are fixed, stained (e.g., with crystal violet), and counted.
-
The surviving fraction for each treatment condition is calculated relative to the non-irradiated control. Dose enhancement factors (DEF) or Sensitizer Enhancement Ratios (SER) are then calculated by comparing the radiation doses required to achieve a specific survival fraction (e.g., 10% or 50%) with and without the inhibitor.[6][20]
-
In Vivo Tumor Xenograft Studies
These studies assess the efficacy of a radiosensitizing agent in a living organism, providing data on tumor response and potential normal tissue toxicity.
-
Objective: To evaluate the effect of a DNA-PK inhibitor in combination with radiation on tumor growth and host tolerance.
-
Methodology:
-
Human tumor cells are subcutaneously or orthotopically implanted into immunocompromised mice.[18][19]
-
Once tumors reach a palpable, measurable size (e.g., ~200 mm³), the mice are randomized into treatment groups (e.g., vehicle, inhibitor alone, radiation alone, combination).[18]
-
The inhibitor (e.g., M3814, AZD7648) is administered, often orally, a short time (e.g., 1 hour) before targeted tumor irradiation.[19]
-
Radiation is delivered as a single dose or in a fractionated schedule to mimic clinical practice.[10][18]
-
Tumor volumes are measured regularly (e.g., 3 times per week) with calipers. Mouse body weight and general health are monitored as indicators of toxicity.[19]
-
The primary endpoint is typically the time for the tumor to reach a predetermined size (tumor growth delay) or complete tumor regression.[10][19]
-
Immunofluorescence (IF) for DNA Damage Markers
This technique is used to visualize and quantify DNA damage within individual cells.
-
Objective: To assess the inhibition of DNA double-strand break repair.
-
Methodology:
-
Cells grown on coverslips are treated with the inhibitor and/or radiation.
-
At various time points post-treatment (e.g., 1, 6, 24 hours), cells are fixed and permeabilized.
-
Cells are incubated with a primary antibody against a DSB marker, most commonly phosphorylated H2AX (γH2AX).[14]
-
A fluorescently-labeled secondary antibody is used for detection.
-
Nuclei are counterstained with a DNA dye like DAPI.
-
Images are captured using a fluorescence microscope, and the number of distinct fluorescent foci (each representing a DSB) per nucleus is quantified.[18] A higher number of persistent γH2AX foci in the combination treatment group indicates impaired DNA repair.[14]
-
Conclusion
The available preclinical data strongly support the potential of DNA-PK inhibitors as effective radiosensitizing agents.
-
This compound , with its dual-targeting mechanism, shows promise, particularly in melanoma, though its efficacy needs to be weighed against potential off-target effects from mTOR inhibition.[4][6]
-
Selective inhibitors like AZD7648 and M3814 have demonstrated potent and broad radiosensitizing activity across numerous preclinical models, with some studies showing complete tumor regression.[9][10][13] The ability of AZD7648 to also engage the immune system is a particularly compelling finding.[7][8]
-
VX-984 stands out for its proven ability to cross the blood-brain barrier and radiosensitize glioblastoma, a notoriously difficult-to-treat cancer.[14][15]
A critical consideration for this class of drugs is the therapeutic index. Evidence suggests that DNA-PK inhibitors can also sensitize normal tissues to radiation, which could exacerbate side effects.[19][20][21] Therefore, the clinical translation of these agents will depend on achieving a balance between enhanced tumor killing and acceptable normal tissue toxicity. Future research and ongoing clinical trials will be crucial in defining the optimal use of these inhibitors to improve outcomes for cancer patients undergoing radiotherapy.
References
- 1. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Inhibiting DNA-PKcs in a non-homologous end-joining pathway in response to DNA double-strand breaks. [vivo.weill.cornell.edu]
- 4. Dual mTOR/DNA-PK Inhibitor this compound Induces Cell Death in Melanoma Cells and Has Radiosensitizing Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Combined ATR and DNA-PK Inhibition Radiosensitizes Tumor Cells Independently of Their p53 Status [frontiersin.org]
- 6. Dual mTOR/DNA-PK Inhibitor this compound Induces Cell Death in Melanoma Cells and Has Radiosensitizing Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Effective Radiosensitization of HNSCC Cell Lines by DNA-PKcs Inhibitor AZD7648 and PARP Inhibitors Talazoparib and Niraparib [mdpi.com]
- 10. Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. axonmedchem.com [axonmedchem.com]
- 12. researchgate.net [researchgate.net]
- 13. catalog.mercer.edu [catalog.mercer.edu]
- 14. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Radiosensitisation of SCCVII tumours and normal tissues in mice by the DNA-dependent protein kinase inhibitor AZD7648 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Radiation and Chemo-Sensitizing Effects of DNA-PK Inhibitors Are Proportional in Tumors and Normal Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CC-115 and Other PI3K Pathway Inhibitors
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[3][4] This has led to the development of a diverse landscape of inhibitors, from broad pan-PI3K inhibitors to highly specific isoform-selective agents.[3] This guide provides a head-to-head comparison of CC-115, a unique dual inhibitor, with other prominent PI3K pathway inhibitors, offering researchers and drug development professionals a comprehensive overview supported by experimental data.
Overview of Inhibitor Mechanisms
The PI3K inhibitor family is broadly categorized based on their targets within the pathway. This compound stands out due to its dual-targeting mechanism, while others offer more focused inhibition.
This compound: A notable agent in this class, this compound is a dual inhibitor of mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[5][6][7] By targeting both mTOR (a key downstream effector of the PI3K pathway) and DNA-PK (crucial for DNA double-strand break repair), this compound offers a multi-pronged attack on cancer cell proliferation and survival.[7][8][9]
Pan-PI3K Inhibitors: These agents inhibit all four class I PI3K isoforms (α, β, γ, δ).[3][10]
-
Copanlisib: An intravenous pan-class I PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[11][12][13][14] This dual α/δ inhibition is particularly relevant in B-cell malignancies where these isoforms are key.[13]
Isoform-Specific PI3K Inhibitors: These inhibitors are designed to target specific PI3K isoforms, potentially offering a more favorable toxicity profile by sparing other isoforms.
-
Alpelisib: The first approved PI3K inhibitor that selectively targets the p110α isoform (PI3Kα).[15][16][17][18] It is primarily used in cancers with activating mutations in the PIK3CA gene, which encodes for this isoform.[16][17]
-
Idelalisib: A highly selective inhibitor of the PI3Kδ isoform, which is primarily expressed in leukocytes.[19][20][21][22] Its action is concentrated on B-cell signaling, making it effective in B-cell malignancies.[19][21][23]
-
Duvelisib: A dual inhibitor targeting the PI3Kδ and PI3Kγ isoforms.[24][25][26][27] This combination allows it to affect not only the tumor cells (via PI3Kδ) but also the tumor microenvironment (via PI3Kγ).[26][28]
Data Presentation
Inhibitor Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for key inhibitors against the class I PI3K isoforms and mTOR. Lower values indicate greater potency.
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | mTOR (nM) |
| This compound | - | - | - | - | Reported as mTOR kinase inhibitor[5][6] |
| Copanlisib | 0.5[11][13] | 3.7[11][13] | 6.4[11][13] | 0.7[11][13] | - |
| Buparlisib | 52[29] | 166[29] | 262[29] | 116[29] | - |
| Pilaralisib | 39[30] | >1000 | 23[30] | 36[30] | - |
| Alpelisib | ~5 | >1000 | ~250 | ~290 | - |
| Idelalisib | 8600 | 4000 | 2100 | 2.5 | - |
| Duvelisib | - | - | Targets γ isoform[24][25] | Targets δ isoform[24][25] | - |
Clinical Trial Performance
The clinical application of these inhibitors varies based on their target and efficacy in different cancer types.
| Inhibitor | FDA-Approved Indications | Overall Response Rate (ORR) | Common Adverse Events (Grade ≥3) |
| This compound | Not FDA-approved. Investigational. | CLL/SLL: 38% PR; HNSCC: 53% SD; CRPC: 64% SD[5][6] | Fatigue, Nausea, Hyperglycemia, Rash, Decreased Appetite.[6][31] |
| Copanlisib | Relapsed follicular lymphoma (FL) (Voluntarily withdrawn from US market in Nov 2023)[12][14] | FL: 59%[13] | Hyperglycemia, Hypertension, Neutropenia, Lung infections.[32] |
| Alpelisib | HR+, HER2-, PIK3CA-mutated advanced or metastatic breast cancer.[16][33] | Breast Cancer (with fulvestrant): 35.7%[16] | Hyperglycemia, Rash, Diarrhea, Nausea.[15][17] |
| Idelalisib | Relapsed CLL, FL, and SLL.[19][20] | Relapsed CLL (with rituximab): 81%[22]; Relapsed FL: 54%; Relapsed SLL: 58%[19] | Diarrhea/Colitis, Pneumonitis, Infections, Hepatotoxicity, Neutropenia.[19] |
| Duvelisib | Relapsed/refractory CLL/SLL, FL.[25] | Relapsed/refractory CLL/SLL: 78%[24]; Relapsed FL: 42%[24] | Infections, Diarrhea/Colitis, Neutropenia, Skin reactions, Elevated liver enzymes.[25] |
Abbreviations: PR: Partial Response; SD: Stable Disease; CLL: Chronic Lymphocytic Leukemia; SLL: Small Lymphocytic Lymphoma; HNSCC: Head and Neck Squamous Cell Carcinoma; CRPC: Castration-Resistant Prostate Cancer.
Mandatory Visualization
PI3K/AKT/mTOR Signaling Pathway and Inhibitor Targets
The following diagram illustrates the PI3K signaling cascade and highlights the points of intervention for this compound and other key inhibitors.
Caption: PI3K pathway and points of inhibition.
Experimental Workflow: PI3K Kinase Activity Assay
This diagram outlines a typical workflow for assessing the inhibitory effect of compounds on PI3K activity in a biochemical assay.
Caption: Workflow for a PI3K inhibitor kinase assay.
Experimental Protocols
PI3 Kinase Activity / Inhibitor Assay
This protocol provides a general framework for measuring PI3K activity and the potency of inhibitors like this compound in a cell-free system. This type of assay is crucial for initial drug screening and characterization.
Objective: To determine the IC50 value of a test compound (e.g., this compound) against a specific PI3K isoform.
Materials:
-
Recombinant human PI3K enzyme (e.g., PI3Kα, δ)
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
Test inhibitor (serially diluted)
-
5X Kinase reaction buffer
-
ATP
-
Biotinylated-PIP3
-
EDTA (to stop the reaction)
-
GRP1 (PIP3 binding protein) coated microplate
-
Streptavidin-HRP conjugate
-
Colorimetric HRP substrate (e.g., TMB)
-
Wash buffer (e.g., TBST)
-
Microplate reader
Methodology:
-
Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) and controls in the appropriate solvent (e.g., DMSO).
-
Pre-incubation: Add the PI3K enzyme and the test inhibitor to the wells of a microplate. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[34]
-
Initiation of Kinase Reaction: Add a mixture of PIP2 substrate and ATP to all wells to start the reaction.[34] Incubate for 1-2 hours at room temperature.[34]
-
Stopping the Reaction: Add an EDTA solution to each well to chelate Mg2+ and stop the enzymatic reaction.
-
Detection of PIP3: Transfer the reaction mixtures to a GRP1-coated microplate. The GRP1 will capture the PIP3 produced during the reaction. Incubate for 1 hour.
-
Washing: Wash the plate multiple times with a wash buffer to remove unbound components.[34]
-
Signal Generation: Add a streptavidin-HRP conjugate, which binds to the biotinylated-PIP3. After another incubation and wash step, add a colorimetric HRP substrate.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is inversely proportional to the PI3K activity.[34]
-
Analysis: Plot the absorbance against the log of the inhibitor concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce PI3K activity by 50%.
Western Blot for Pathway Inhibition
Objective: To confirm that an inhibitor blocks the phosphorylation of downstream targets of the PI3K pathway in whole cells.
Methodology:
-
Cell Culture and Treatment: Culture cancer cell lines of interest (e.g., breast cancer lines for Alpelisib, lymphoma lines for Idelalisib) to ~80% confluency. Treat the cells with the inhibitor at various concentrations for a specified time (e.g., 2-24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[35]
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) and then incubate with primary antibodies overnight. Key antibodies include those against phosphorylated AKT (p-AKT), phosphorylated S6 ribosomal protein (p-S6), and their total protein counterparts.
-
Detection: After washing, incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[35]
-
Analysis: Quantify the band intensities. A potent inhibitor will show a dose-dependent decrease in the ratio of phosphorylated protein to total protein for key downstream effectors like AKT and S6.
References
- 1. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stratech.co.uk [stratech.co.uk]
- 3. Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-In-Human Phase I Study Of A Dual mTOR Kinase And DNA-PK Inhibitor (this compound) In Advanced Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Copanlisib - Wikipedia [en.wikipedia.org]
- 13. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reference.medscape.com [reference.medscape.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Alpelisib? [synapse.patsnap.com]
- 18. alpelisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. Idelalisib - Wikipedia [en.wikipedia.org]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 22. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ashpublications.org [ashpublications.org]
- 24. go.drugbank.com [go.drugbank.com]
- 25. Duvelisib - Wikipedia [en.wikipedia.org]
- 26. targetedonc.com [targetedonc.com]
- 27. Duvelisib: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 28. oncologynewscentral.com [oncologynewscentral.com]
- 29. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 30. selleckchem.com [selleckchem.com]
- 31. ascopubs.org [ascopubs.org]
- 32. What is the mechanism of Copanlisib dihydrochloride? [synapse.patsnap.com]
- 33. Alpelisib: A Novel Agent for PIK3CA-Related Overgrowth Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 34. sigmaaldrich.cn [sigmaaldrich.cn]
- 35. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles: CC-115 Versus Other Targeted Therapies
A comprehensive guide for researchers and drug development professionals on the cross-resistance landscape of CC-115, a dual mTOR and DNA-PK inhibitor, in comparison to other targeted cancer therapies. This document provides a detailed overview of resistance mechanisms, supporting experimental data, and protocols for key assays.
Introduction
This compound is a novel small molecule inhibitor that uniquely targets two critical nodes in cancer cell signaling: the mammalian target of rapamycin (mTOR) and the DNA-dependent protein kinase (DNA-PK).[1][2] This dual-targeting approach offers a promising strategy to overcome the intrinsic and acquired resistance that frequently limits the efficacy of single-agent targeted therapies. This guide provides a comparative analysis of the cross-resistance profiles of this compound against other targeted agents, with a focus on mTOR and DNA-PK inhibitors.
Signaling Pathways and Mechanisms of Action
To understand the potential for cross-resistance, it is essential to first visualize the signaling pathways targeted by this compound and related therapies.
Figure 1: Simplified signaling pathways of mTOR and DNA-PK, indicating the targets of this compound and other inhibitors.
This compound is an ATP-competitive inhibitor of both mTOR kinase and DNA-PK.[1] This contrasts with first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs) such as everolimus, which are allosteric inhibitors of mTOR Complex 1 (mTORC1). By targeting the kinase domain, this compound inhibits both mTORC1 and mTORC2.[1] DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[3]
Cross-Resistance Profile of this compound
Comparison with Allosteric mTOR Inhibitors (Everolimus, Rapamycin)
A significant mechanism of acquired resistance to rapalogs involves mutations in the FKBP12-rapamycin binding (FRB) domain of mTOR, which prevent the drug from binding to its target. Since this compound is an ATP-competitive inhibitor and binds to the kinase domain of mTOR, it is hypothesized to retain activity against tumors that have developed resistance to rapalogs through FRB domain mutations.
While direct head-to-head studies with quantitative data on this compound in everolimus- or rapamycin-resistant cell lines are limited in publicly available literature, the distinct binding sites and mechanisms of action provide a strong rationale for the lack of cross-resistance.
Table 1: Putative Cross-Resistance Profile of this compound with Allosteric mTOR Inhibitors
| Feature | Allosteric mTOR Inhibitors (Everolimus, Rapamycin) | This compound | Potential for Cross-Resistance |
| Target | mTORC1 (allosteric) | mTORC1 and mTORC2 (ATP-competitive), DNA-PK | Low |
| Binding Site | FRB domain of mTOR | ATP-binding pocket of mTOR and DNA-PK | Low |
| Known Resistance | Mutations in FRB domain, upregulation of mTORC2/Akt signaling | Overexpression of ABC transporters (ABCG2, ABCB1)[3] | Partial (if both are substrates for the same transporters) |
Comparison with Other DNA-PK Inhibitors (e.g., NU7441)
This compound and other DNA-PK inhibitors, such as NU7441, share the same molecular target. Therefore, cross-resistance is possible if the resistance mechanism involves alterations in the DNA-PK protein itself or in downstream components of the NHEJ pathway. However, as this compound also targets mTOR, it may still exert anti-proliferative effects in cells that have developed resistance specifically to a DNA-PK inhibitor.
A study has shown that both this compound and NU7441 inhibit NHEJ activity.[3]
Table 2: Putative Cross-Resistance Profile of this compound with Other DNA-PK Inhibitors
| Feature | Other DNA-PK Inhibitors (e.g., NU7441) | This compound | Potential for Cross-Resistance |
| Target | DNA-PK | DNA-PK, mTORC1, mTORC2 | High (for DNA-PK mediated effects) |
| Mechanism | ATP-competitive inhibition of DNA-PK | ATP-competitive inhibition of DNA-PK and mTOR | Partial (due to mTOR inhibition by this compound) |
| Known Resistance | Upregulation of alternative DNA repair pathways | Overexpression of ABC transporters (ABCG2, ABCB1)[3] | Partial |
Common Mechanisms of Resistance
A key mechanism of resistance to this compound that may be shared with other targeted therapies is the overexpression of ATP-binding cassette (ABC) transporters.
Figure 2: Mechanism of resistance to this compound via ABC transporter-mediated efflux.
Studies have demonstrated that overexpression of ABCG2 (breast cancer resistance protein, BCRP) and ABCB1 (P-glycoprotein, P-gp) leads to increased efflux of this compound from cancer cells, thereby reducing its intracellular concentration and diminishing its efficacy.[3] This is a common mechanism of multidrug resistance and can confer cross-resistance to a wide range of chemotherapeutic agents and targeted therapies that are also substrates of these transporters.
Experimental Protocols
To facilitate comparative studies, detailed protocols for key in vitro assays are provided below.
Experimental Workflow for Assessing Cross-Resistance
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Dual inhibition of DNA-PKcs and mTOR by this compound potently inhibits human renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Investigational Compound CC-115
The responsible management and disposal of investigational compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for the investigational compound CC-115. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.
I. Compound Identification and Hazard Profile
Before initiating any disposal procedures, it is crucial to understand the chemical and physical properties of this compound. The following table summarizes the known quantitative data, which should be confirmed with the specific Safety Data Sheet (SDS) provided with the compound.
| Property | Value | Citation |
| Physical State | Light yellow solid | |
| Solubility | Soluble in DMSO and ethanol | |
| pH (1% solution) | 9.5 - 10.0 | [1] |
| Flash Point | > 100.0 °C (> 212.0 °F) | [1] |
| Stability | Stable under normal conditions | [1] |
| Hazard Classification | Not classified as a hazardous material by DOT | [2] |
Note: While not classified as hazardous for transport, this compound may present health risks upon exposure. It may be irritating to the eyes and skin.[1][2]
II. Personal Protective Equipment (PPE) and Safety Precautions
All personnel handling this compound must adhere to standard laboratory safety protocols and wear appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, a dust mask or respirator should be used.[3]
Handling Precautions:
-
Avoid inhalation of dust or vapors.[4]
-
Prevent contact with skin and eyes.[4]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[4]
III. Step-by-Step Disposal Procedures
The proper disposal of this compound depends on the nature of the waste (e.g., pure compound, contaminated materials, solutions). Follow the appropriate procedure outlined below.
A. Disposal of Unused or Expired this compound (Pure Compound)
-
Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical waste disposal procedures and guidelines.
-
Package for Disposal:
-
Place the original container with the unused this compound into a larger, sealable, and clearly labeled waste container.
-
The label should include: "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
-
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous chemical waste. Do not dispose of solid this compound in regular trash.
B. Disposal of Contaminated Materials (e.g., Gloves, Weighing Paper, Bench Liners)
-
Segregate Waste: Collect all solid materials contaminated with this compound in a designated, leak-proof waste bag or container.
-
Label Container: Clearly label the container as "Hazardous Waste" and list the contaminant ("this compound contaminated debris").
-
Schedule Disposal: Arrange for disposal through your institution's EHS department.
C. Disposal of Aqueous Solutions Containing this compound
-
Neutralization (if applicable): Given the pH of 9.5-10.0, neutralization may be required by your institution's EHS before disposal. Consult with EHS for the appropriate neutralization protocol.
-
Aqueous Waste Collection: Collect all aqueous waste containing this compound in a designated, properly labeled, and sealed container. The label should include "Hazardous Waste," the chemical name ("Aqueous waste with this compound"), and concentration.
-
Prohibition of Drain Disposal: Do not dispose of solutions containing this compound down the drain unless explicitly permitted by your institution's EHS and local regulations.[4]
-
Arrange for Pickup: Schedule a pickup with your institution's EHS for liquid hazardous waste.
D. Accidental Spill Cleanup and Disposal
-
Evacuate and Secure: In case of a significant spill, evacuate the immediate area and restrict access.
-
Wear Appropriate PPE: Before cleaning the spill, ensure you are wearing the necessary PPE as outlined in Section II.
-
Contain the Spill:
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill.[1]
-
-
Collect and Package Waste: Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Dispose of Waste: Arrange for the disposal of the hazardous waste container through your EHS department.
IV. Logical Flow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste streams.
By adhering to these detailed procedures, research professionals can ensure the safe and compliant disposal of the investigational compound this compound, thereby fostering a secure and responsible research environment. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
